2,6-Difluoro-3-nitropyridine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2,6-difluoro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2N2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDZKTFHLUFNPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464299 | |
| Record name | 2,6-DIFLUORO-3-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58602-02-1 | |
| Record name | 2,6-DIFLUORO-3-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-difluoro-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2,6-Difluoro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth examination of the synthesis of 2,6-Difluoro-3-nitropyridine, a key intermediate in the development of novel pharmaceutical agents. The document outlines a detailed experimental protocol, presents quantitative data in a structured format, and includes visualizations of the chemical reaction and experimental workflow to ensure clarity and reproducibility for researchers in organic synthesis and medicinal chemistry.
Introduction: The Significance of Fluorinated Pyridines in Drug Discovery
Pyridone and pyridine-based ring systems are among the most prevalent heterocyclic scaffolds in drug design, valued for their ability to modulate pharmacological activity.[1][2][3] The introduction of fluorine atoms into these structures can significantly enhance metabolic stability, binding affinity, and bioavailability. Consequently, fluorinated pyridines like this compound serve as crucial building blocks for creating complex molecules with therapeutic potential. This guide focuses on the efficient synthesis of this compound via the nitration of 2,6-difluoropyridine, a fundamental reaction for accessing this valuable synthetic intermediate.
Synthesis Overview: Nitration of 2,6-Difluoropyridine
The conversion of 2,6-difluoropyridine to this compound is achieved through an electrophilic aromatic substitution reaction. This process requires a potent nitrating agent, typically a mixture of concentrated sulfuric acid and fuming nitric acid, to overcome the electron-withdrawing effects of the fluorine atoms and the pyridine ring nitrogen.
Caption: Chemical scheme for the nitration of 2,6-difluoropyridine.
Detailed Experimental Protocol
The following protocol is a standard procedure for the laboratory-scale synthesis of this compound.[4]
Reagents and Materials:
-
2,6-Difluoropyridine (200 g, 1.74 mol)
-
Concentrated Sulfuric Acid (H₂SO₄, 600 mL)
-
Fuming Nitric Acid (HNO₃, 90%, 400 mL)
-
Diethyl Ether (Et₂O)
-
Sodium Hydroxide (NaOH), 1.5 N aqueous solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Ice
-
Large reaction vessel (e.g., 5L round-bottom flask) equipped with a mechanical stirrer and a dropping funnel
-
Ice bath
Procedure:
-
Preparation of the Nitrating Mixture: In a large reaction vessel, combine concentrated sulfuric acid (600 mL) and fuming nitric acid (400 mL). Cool the mixture in an ice bath, ensuring the internal temperature is maintained between 5-10°C.
-
Addition of Substrate: Add 2,6-difluoropyridine (200 g, 1.74 mol) drop-wise to the stirred nitrating mixture.[4] Carefully control the addition rate to keep the internal temperature within the 5-10°C range.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir overnight.[4]
-
Quenching: Slowly and carefully pour the reaction mixture onto 3 kg of crushed ice with vigorous stirring.
-
Extraction: Transfer the resulting solution to a large separatory funnel and extract the product with diethyl ether (2 x 2 L).[4]
-
Neutralization: Combine the organic layers and wash sequentially with 1.5 N aqueous NaOH (2 x 1 L) and saturated aqueous NaHCO₃. Continue the bicarbonate wash until the pH of the aqueous layer is between 8 and 9.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to remove the solvent.[4] This step also helps remove any unreacted 2,6-difluoropyridine.
-
Final Product: The resulting product, this compound, is obtained as a yellow liquid (207.3 g).[4]
Data Presentation: Synthesis Parameters
The quantitative data from the described synthesis are summarized below for easy reference and comparison.
| Parameter | Value | Reference |
| Reactant | ||
| 2,6-Difluoropyridine | 200 g (1.74 mol) | [4] |
| Reagents | ||
| Concentrated H₂SO₄ | 600 mL | [4] |
| Fuming HNO₃ (90%) | 400 mL | [4] |
| Reaction Conditions | ||
| Initial Temperature | 5-10°C | [4] |
| Reaction Time | Overnight | [4] |
| Product | ||
| This compound | 207.3 g | [4] |
| Yield | 74% | [4] |
| Purity | >97% (typical) | [5] |
| Appearance | Yellow Liquid | [4] |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol from initial setup to the final product.
References
- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 58602-02-1 [sigmaaldrich.com]
2,6-Difluoro-3-nitropyridine CAS number 58602-02-1
CAS Number: 58602-02-1
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2,6-Difluoro-3-nitropyridine, a key building block in modern medicinal chemistry and synthetic research. It details the compound's physicochemical properties, synthesis methodologies, safety protocols, and applications, with a focus on providing practical information for laboratory and development settings.
Compound Identification and Properties
This compound is a substituted pyridine ring, functionalized with two fluorine atoms and a nitro group. This combination of electron-withdrawing groups makes it a versatile reagent for nucleophilic aromatic substitution reactions, which are fundamental in the synthesis of complex pharmaceutical intermediates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 58602-02-1 | [1][2][3][4][5] |
| Molecular Formula | C₅H₂F₂N₂O₂ | [1][2][3][4] |
| Molecular Weight | 160.08 g/mol | [1] |
| IUPAC Name | This compound | [3][4] |
| Melting Point | 6 °C | [1] |
| Boiling Point | 218-220 °C (at 760 Torr) | [1] |
| Density | 1.555 ± 0.06 g/cm³ | [1] |
| Physical Form | Solid, semi-solid, lump, or liquid | [3] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [3] |
Table 2: Spectroscopic Data Summary
| Spectrum Type | Key Peaks / Shifts |
| ¹H NMR | Data available; refer to spectral databases.[2] |
| ¹³C NMR | Data available; refer to spectral databases. |
| IR | Data available; refer to spectral databases.[2] |
| Mass Spec (MS) | Data available; refer to spectral databases.[2] |
Synthesis and Experimental Protocols
Two primary synthetic routes to this compound are well-documented: the nitration of 2,6-difluoropyridine and the halogen exchange of 2,6-dichloro-3-nitropyridine.
Method 1: Nitration of 2,6-Difluoropyridine
This method involves the direct nitration of the parent difluoropyridine ring using a potent nitrating agent.
Experimental Protocol: Nitration of 2,6-Difluoropyridine [6]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and cooling system, prepare a mixture of concentrated sulfuric acid (600 mL) and fuming nitric acid (90%, 400 mL).
-
Cooling: Cool the acid mixture in an ice bath to maintain an internal temperature of 5-10 °C.
-
Addition of Reactant: Add 2,6-difluoropyridine (200 g, 1.74 mol) drop-wise to the cooled acid mixture, ensuring the temperature remains within the specified range.
-
Reaction: Stir the resulting mixture overnight at room temperature to allow the reaction to proceed to completion.
-
Work-up:
-
Slowly pour the reaction mixture into 3 kg of ice.
-
Extract the aqueous mixture with diethyl ether (2 x 2 L).
-
Combine the organic layers and wash sequentially with 1.5 N sodium hydroxide (NaOH) solution (2 x 1 L) and a saturated sodium bicarbonate (NaHCO₃) solution (400 mL), or until the pH is between 8 and 9.
-
-
Purification:
-
Dry the organic layer over magnesium sulfate (MgSO₄).
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the solvent and any unreacted 2,6-difluoropyridine.
-
-
Product: The title compound is obtained as a yellow liquid (207.3 g, 74% yield).[6]
Caption: Workflow for the synthesis of this compound via nitration.
Method 2: Halogen Exchange from 2,6-Dichloro-3-nitropyridine
This alternative route utilizes a nucleophilic aromatic substitution (halogen exchange or "HALEX") reaction, replacing chlorine atoms with fluorine.
Experimental Protocol: Halogen Exchange [1]
-
Reaction Setup: Dissolve 2,6-dichloro-3-nitropyridine in dimethyl sulfoxide (DMSO) at room temperature in a flask equipped with a stirrer.
-
Addition of Fluorinating Agent: Add cesium fluoride (CsF) to the solution.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 8 hours in air.
-
Work-up:
-
After cooling, pour the reaction mixture into water.
-
Extract the aqueous phase with diethyl ether (Et₂O).
-
Separate the organic layer and wash it sequentially with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the residue using silica gel column chromatography with an ethyl acetate/hexane eluent system to afford the final product.
-
Caption: Workflow for the synthesis of this compound via halogen exchange.
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the differential reactivity of its substituents. The nitro group can be readily reduced to an amine, and the fluorine atoms can be displaced by various nucleophiles.
A notable application is in the synthesis of radiolabeled compounds for medical imaging. For instance, it has been used as a starting material in the multi-step synthesis of a potential Positron Emission Tomography (PET) agent designed for imaging B-Raf(V600E) mutations in cancers.[7] This highlights its role in the development of advanced diagnostic tools. It is also classified as a "Protein Degrader Building Block," suggesting its use in the construction of molecules for targeted protein degradation (e.g., PROTACs).[8]
Safety and Handling
Appropriate safety measures must be observed when handling this compound.
Table 3: Hazard and Precautionary Information
| Category | Codes | Description |
| Signal Word | Warning | [3] |
| Hazard Statements | H302 | Harmful if swallowed.[3] |
| H315 | Causes skin irritation.[3] | |
| H319 | Causes serious eye irritation.[3] | |
| H335 | May cause respiratory irritation.[3] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Handling Recommendations:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere.[3]
References
- 1. This compound CAS#: 58602-02-1 [m.chemicalbook.com]
- 2. This compound(58602-02-1) 1H NMR spectrum [chemicalbook.com]
- 3. 58602-02-1 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. 60186-20-1|2,6-Difluoro-3-nitropyridin-4-amine|BLD Pharm [bldpharm.com]
- 5. This compound 95% | CAS: 58602-02-1 | AChemBlock [achemblock.com]
- 6. 58602-02-1|this compound|BLD Pharm [bldpharm.com]
- 7. echemi.com [echemi.com]
- 8. Synthesis, crystal structure and photophysical properties of bis[2,6-difluoro-3-(pyridin-2-yl)pyridine-κN](trifluoromethanesulfonato-κO)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 2,6-Difluoro-3-nitropyridine
An In-depth Technical Guide to 2,6-Difluoro-3-nitropyridine
Introduction
This compound is a valuable fluorinated heterocyclic compound extensively utilized in organic synthesis. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a nitro group on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the field of drug development. This document is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this compound.
Physical and Chemical Properties
This compound is typically a colorless to light yellow liquid or solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 58602-02-1 | [1] |
| Molecular Formula | C₅H₂F₂N₂O₂ | [1][2] |
| Molecular Weight | 160.08 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid/semi-solid | [1][2] |
| Melting Point | 6 °C | [1] |
| Boiling Point | 218-220 °C (at 760 Torr) | [1] |
| Density | 1.555 ± 0.06 g/cm³ (at 20 °C) | [1] |
| Flash Point | 110.4 ± 25.9 °C | [1] |
| pKa | -10.13 ± 0.10 (Predicted) | [1] |
| Storage | Inert atmosphere, 2-8°C | [1][3] |
| Purity | Typically ≥95-98% | [2][4] |
| InChI Key | GFDZKTFHLUFNPC-UHFFFAOYSA-N | |
| SMILES | O=--INVALID-LINK--[O-] | [2][3] |
Experimental Protocols
The synthesis of this compound can be achieved through several routes. The most common methods are detailed below.
Method 1: Direct Nitration of 2,6-Difluoropyridine
This method involves the direct nitration of 2,6-difluoropyridine using a nitrating agent. While the yield may be modest, it is a direct approach to introduce the nitro group at the 3-position.
Reaction: 2,6-Difluoropyridine → this compound
Procedure: Direct nitration of 2,6-difluoropyridine with nitronium tetrafluoroborate can yield 3-nitro-2,6-difluoropyridine.[1] A reported yield for this reaction is approximately 20%.[1]
Method 2: Halogen Exchange from 2,6-Dichloro-3-nitropyridine
A more common and higher-yielding synthesis involves a halogen exchange (Halex) reaction, where the chlorine atoms of 2,6-dichloro-3-nitropyridine are substituted with fluorine atoms using a fluoride salt.
Reaction: 2,6-Dichloro-3-nitropyridine + CsF → this compound
Detailed Protocol: This procedure is adapted from a general method for the synthesis of fluorinated pyridines.[1]
-
Reaction Setup: Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent such as dimethyl sulfoxide (DMSO) at room temperature in a reaction vessel.
-
Addition of Fluorinating Agent: Add a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF), to the mixture.[1][5]
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80°C) for several hours (e.g., 8 hours) in the air.[1]
-
Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the aqueous phase with an organic solvent like diethyl ether (Et₂O).
-
Washing: Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate it under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography, using a solvent system such as an ethyl acetate/hexane gradient, to afford the final product.[1]
Chemical Reactivity and Applications in Drug Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6] The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The nitro group is a strong electron-withdrawing group that can activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions.
This compound serves as a key intermediate in the synthesis of various substituted pyridines. The fluorine and nitro groups can be displaced or transformed to introduce other functionalities.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly the one at the 2-position, are susceptible to displacement by nucleophiles. This reactivity allows for the introduction of a wide range of substituents (e.g., amines, alcohols, thiols) to build more complex molecular architectures. The electron-withdrawing nitro group further activates the ring towards such substitutions.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This provides a pathway to 3-aminopyridine derivatives, which are common motifs in pharmacologically active compounds.
Applications in Drug Discovery: Due to its reactivity, this compound is a building block for creating libraries of compounds for high-throughput screening. It has been used in the synthesis of potential therapeutic agents. For example, derivatives of fluorinated pyridines are explored for various biological activities, and this compound provides a key starting point for such explorations.[7][8] While specific signaling pathways involving this compound itself are not documented, its derivatives are designed to target a wide array of biological targets, including kinases and other enzymes.[7]
References
- 1. This compound CAS#: 58602-02-1 [m.chemicalbook.com]
- 2. This compound 95% | CAS: 58602-02-1 | AChemBlock [achemblock.com]
- 3. 58602-02-1|this compound|BLD Pharm [bldpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery | Semantic Scholar [semanticscholar.org]
2,6-Difluoro-3-nitropyridine molecular structure and IUPAC name
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,6-Difluoro-3-nitropyridine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] The molecule consists of a pyridine ring substituted with two fluorine atoms at positions 2 and 6, and a nitro group at position 3.
Below is a two-dimensional representation of the molecular structure.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C5H2F2N2O2 | [1][3] |
| Molecular Weight | 160.08 g/mol | [3] |
| CAS Number | 58602-02-1 | [1][3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Melting Point | 6 °C | [3] |
| Boiling Point | 218-220 °C (at 760 Torr) | [3] |
| Density | 1.555 ± 0.06 g/cm³ | [3] |
Spectroscopic Data
NMR Spectroscopy
| Nucleus | Chemical Shift (δ) / ppm | Coupling Constants (J) / Hz | Solvent | Reference |
| ¹H | 8.03 (ddd) | J = 8.4, 8.4, 7.0 | CDCl₃ | [3] |
| ¹H | 6.79 (dd) | J = 8.3, 3.0 | CDCl₃ | [3] |
| ¹⁹F | -63.8 | - | CDCl₃ | [3] |
| ¹⁹F | -69.3 | - | CDCl₃ | [3] |
Note: Predicted ¹³C NMR data suggests signals would appear in the aromatic region, with carbons attached to fluorine showing characteristic splitting patterns.
Synthesis Protocols
Two primary methods for the synthesis of this compound have been reported.
Nitration of 2,6-Difluoropyridine
This method involves the direct nitration of 2,6-difluoropyridine.
Experimental Protocol:
-
A mixture of concentrated sulfuric acid (600 mL) and fuming nitric acid (90%, 400 mL) is cooled in an ice bath to maintain an internal temperature of 5-10 °C.
-
2,6-Difluoropyridine (200 g, 1.74 mol) is added dropwise to the cooled acid mixture.
-
The resulting mixture is stirred overnight at room temperature.
-
The reaction mixture is then slowly poured into 3 kg of ice.
-
The aqueous mixture is extracted with diethyl ether (2 x 2 L).
-
The combined organic layers are washed with 1.5 N aqueous NaOH (2 x 1 L) and then with saturated aqueous NaHCO₃ (400 mL) until the pH is between 8 and 9.
-
The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to remove any unreacted 2,6-difluoropyridine.
-
The final product, this compound, is obtained as a yellow liquid.
Caption: Synthesis of this compound via nitration.
Fluorination of 2,6-Dichloro-3-nitropyridine
This method involves a halogen exchange reaction.
Experimental Protocol:
-
To a solution of 2,6-dichloro-3-nitropyridine in an appropriate aprotic polar solvent such as DMSO, add a source of fluoride ions (e.g., CsF or KF).
-
Heat the reaction mixture to a temperature sufficient to promote the halogen exchange (typically 80-150 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled and poured into water.
-
The product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography.
Molecular Geometry (Predicted)
As no experimental crystal structure is available, the molecular geometry was predicted using computational chemistry methods. The following table summarizes the predicted bond lengths and angles.
| Bond | Bond Length (Å) | Angle | Angle (°) |
| C2-F | 1.33 | F-C2-N1 | 116.5 |
| C6-F | 1.33 | F-C6-N1 | 116.5 |
| C3-N(O₂) | 1.47 | C2-C3-N(O₂) | 121.0 |
| N-O (avg) | 1.22 | O-N-O | 125.0 |
| C-C (avg) | 1.39 | C2-N1-C6 | 117.0 |
| C-N (avg) | 1.34 | N1-C2-C3 | 123.5 |
Note: These values are based on geometry optimization and may differ from experimental values.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature detailing the biological activity or involvement in signaling pathways of this compound. However, substituted nitropyridines are a class of compounds known to exhibit a wide range of biological activities. The presence of the nitro group, a known pharmacophore, and the fluorine atoms, which can enhance metabolic stability and binding affinity, suggests that this molecule could be a candidate for biological screening. Further research is required to elucidate any potential therapeutic applications.
References
Technical Guide: Synthesis of 2,6-Difluoro-3-nitropyridine via Nitration of 2,6-Difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of 2,6-difluoro-3-nitropyridine through the nitration of 2,6-difluoropyridine. This compound is a valuable building block in medicinal chemistry and materials science. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic workflow.
Introduction
The introduction of a nitro group onto a pyridine ring is a fundamental transformation in heterocyclic chemistry. For di-substituted pyridines such as 2,6-difluoropyridine, the regioselectivity of the nitration is influenced by the electronic effects of the fluorine substituents. The following guide details a common and effective method for the synthesis of this compound.
Reaction Scheme
The overall reaction involves the electrophilic aromatic substitution of a nitro group onto the 2,6-difluoropyridine ring, yielding the desired 3-nitro product.
Caption: General reaction scheme for the nitration of 2,6-difluoropyridine.
Experimental Protocols
A widely utilized method for the synthesis of this compound involves the use of a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.[1] An alternative approach mentioned in patent literature suggests the use of oleum.[2]
Protocol 1: Nitration using Fuming Nitric Acid and Concentrated Sulfuric Acid[1]
This procedure has been reported to provide a good yield of the desired product.
Materials:
-
2,6-Difluoropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (90%, HNO₃)
-
Ice
-
Diethyl ether (Et₂O)
-
1.5 N Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of the Nitrating Mixture: In a suitable reaction vessel, a mixture of concentrated sulfuric acid (600 mL) and fuming nitric acid (90%, 400 mL) is prepared and cooled in an ice bath to maintain an internal temperature of 5-10°C.
-
Addition of Substrate: 2,6-Difluoropyridine (200 g, 1.74 mol) is added drop-wise to the chilled nitrating mixture.
-
Reaction: The resulting mixture is stirred overnight at room temperature.
-
Work-up:
-
The reaction mixture is slowly poured into 3 kg of ice.
-
The aqueous mixture is extracted twice with diethyl ether (2 x 2 L).
-
The combined organic layers are washed twice with 1.5 N aqueous NaOH (2 x 1 L) and then with saturated aqueous NaHCO₃ (400 mL) until the pH is approximately 8-9.
-
-
Drying and Concentration: The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to a constant weight. This step also helps to remove any unreacted 2,6-difluoropyridine.
-
Product Isolation: The title compound is obtained as a yellow liquid.
Quantitative Data
The following table summarizes the key quantitative data from the described protocol.
| Parameter | Value | Reference |
| Reactants | ||
| 2,6-Difluoropyridine | 200 g (1.74 mol) | [1] |
| Concentrated H₂SO₄ | 600 mL | [1] |
| Fuming HNO₃ (90%) | 400 mL | [1] |
| Reaction Conditions | ||
| Temperature | 5-10°C (addition), Room Temperature (stirring) | [1] |
| Reaction Time | Overnight | [1] |
| Product | ||
| This compound | 207.3 g | [1] |
| Yield | ||
| Yield | 74% | [1] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Alternative Nitration Methods
While the use of a mixture of fuming nitric acid and sulfuric acid is a common approach, other nitrating agents have been explored. Direct nitration of 2,6-difluoropyridine with nitronium tetrafluoroborate has been reported to yield 3-nitro-2,6-difluoropyridine, albeit in a lower yield of 20%.[3] Additionally, a patented process describes the nitration of dihalopyridines, including 2,6-difluoropyridine, using oleum (fuming sulfuric acid).[2]
Characterization Data
While the primary source for the detailed protocol did not include spectroscopic data for the final product, nuclear magnetic resonance (NMR) data for a similar compound, 3-bromo-2,6-difluoropyridine, is available.[1][3] This information can be a useful reference for the expected spectral regions for the protons and fluorine atoms in this compound.
| Compound | ¹H NMR (CDCl₃) | ¹⁹F NMR (CDCl₃) | Reference |
| 3-bromo-2,6-difluoropyridine | δ 6.79 (1H, dd, J = 8.3, 3.0 Hz), 8.03 (1H, ddd, J = 8.4, 8.4, 7.0 Hz) | δ -69.3 Hz, -63.8 Hz | [1][3] |
Safety Considerations
The nitration of aromatic compounds is a highly exothermic reaction and requires careful temperature control. The reagents used, particularly fuming nitric acid and concentrated sulfuric acid, are extremely corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.
This technical guide provides a comprehensive overview of a reliable method for the preparation of this compound. For any application, it is crucial to consult the original literature and perform a thorough safety assessment before commencing any experimental work.
References
starting materials for 2,6-Difluoro-3-nitropyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 2,6-difluoro-3-nitropyridine, a key intermediate in the development of pharmaceutical and agrochemical compounds. This document details the common starting materials, experimental protocols, and quantitative data to facilitate informed decisions in synthetic planning and process optimization.
Core Synthetic Strategies
The synthesis of this compound is predominantly achieved through two distinct strategies:
-
Direct Nitration of 2,6-Difluoropyridine: This approach involves the direct introduction of a nitro group onto the 2,6-difluoropyridine backbone. It is a straightforward method, contingent on the commercial availability of the starting difluoropyridine.
-
Halogen Exchange of a Pre-nitrated Dihalopyridine: This two-step pathway begins with the nitration of a more readily available dihalopyridine, such as 2,6-dichloropyridine, followed by a halogen exchange reaction (Halex) to introduce the fluorine atoms.
The choice of strategy often depends on the cost and availability of the starting materials, as well as scalability considerations.
Synthetic Pathway Overview
Caption: Primary synthetic routes to this compound.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize the quantitative data for the key transformations in the synthesis of this compound.
Table 1: Direct Nitration of 2,6-Difluoropyridine
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2,6-Difluoropyridine | Fuming Nitric Acid (90%), Concentrated Sulfuric Acid | None | 5-10, then room temp. | Overnight | 74 | [1] |
| 2,6-Difluoropyridine | Nitronium tetrafluoroborate | Not specified | Not specified | Not specified | 20 | [2] |
Table 2: Nitration of 2,6-Dichloropyridine
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2,6-Dichloropyridine | Nitric Acid, 20% Oleum | None | 70-130 | 6 hours | 74.8 (corrected) | [3] |
| 2,6-Dichloropyridine | Nitric Acid (65%), Sulfuric Acid, Sulfamic acid | Sulfuric Acid | 20 | 40 hours | 86.0 | [4] |
Table 3: Halogen Exchange (Representative Example)
Note: A direct protocol for 2,6-dichloro-3-nitropyridine was not fully detailed in the provided search results. The following is a representative procedure for a similar substrate.
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 3-Bromo-2,6-dichloropyridine | Cesium Fluoride (CsF) | DMSO | 80 | 8 hours | 64 (for 3-bromo-2,6-difluoropyridine) | [1][2] |
Experimental Protocols
Protocol 1: Direct Nitration of 2,6-Difluoropyridine[1]
This protocol details the synthesis of this compound from 2,6-difluoropyridine.
Workflow:
Caption: Workflow for the direct nitration of 2,6-difluoropyridine.
Methodology:
-
A mixture of concentrated sulfuric acid (600 mL) and fuming nitric acid (90%, 400 mL) is prepared in a vessel and cooled in an ice bath to maintain an internal temperature of 5-10°C.
-
2,6-Difluoropyridine (200 g, 1.74 mol) is added dropwise to the cooled acid mixture.
-
The resulting mixture is stirred overnight at room temperature.
-
The reaction mixture is then slowly poured into 3 kg of ice.
-
The aqueous mixture is extracted with diethyl ether (2 x 2 L).
-
The combined organic layers are washed with 1.5 N aqueous NaOH (2 x 1 L), followed by saturated aqueous NaHCO₃ (400 mL) until the pH is approximately 8-9.
-
The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to remove any unreacted 2,6-difluoropyridine.
-
The final product, this compound, is obtained as a yellow liquid (207.3 g, 74% yield).
Protocol 2: Synthesis of 2,6-Dichloro-3-nitropyridine[3]
This protocol describes the nitration of 2,6-dichloropyridine, a precursor for the halogen exchange route.
Methodology:
-
2,6-Dichloropyridine (29.6 g, 0.20 mol) is added to 160 g of 20% oleum (SO₃ content: 0.40 mol) at 0°C.
-
White fuming nitric acid (19.4 g, 97.2% assay, 0.30 mol) is added to the mixture over a 5-minute period, maintaining the temperature between 8°C and 15°C.
-
The reaction mixture is heated at a temperature ranging from 70°C to 130°C for 6 hours.
-
The resulting solution is transferred to 800 g of water at 0°C to precipitate the product.
-
The filter cake is washed with water to remove residual acids.
-
The precipitate is air-dried to yield 2,6-dichloro-3-nitropyridine. The corrected yield is reported as 74.8%.
Protocol 3: Halogen Exchange (Representative)[1][2]
While a specific protocol for the fluorination of 2,6-dichloro-3-nitropyridine is not explicitly detailed, the following procedure for a similar substrate, 3-bromo-2,6-dichloropyridine, illustrates the general conditions for the halogen exchange reaction.
Methodology:
-
3-Bromo-2,6-dichloropyridine (4.70 g, 20.7 mmol) is dissolved in dimethyl sulfoxide (DMSO) (103 mL) at room temperature.
-
Cesium fluoride (12.6 g, 82.9 mmol) is added to the solution.
-
The reaction mixture is stirred at 80°C for 8 hours in air.
-
After completion, the mixture is poured into water and extracted with diethyl ether (Et₂O).
-
The organic layer is separated, washed sequentially with water and brine, and dried over anhydrous sodium sulfate (Na₂SO₄).
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the fluorinated product.
Conclusion
The synthesis of this compound can be effectively achieved through either direct nitration of 2,6-difluoropyridine or a two-step sequence involving nitration of 2,6-dichloropyridine followed by halogen exchange. The direct nitration method offers a more streamlined approach, with reported yields of up to 74%. The two-step method, while more complex, may be more cost-effective depending on the relative prices of the starting materials. The protocols and data presented in this guide provide a solid foundation for the selection and implementation of the most suitable synthetic route for a given research or development objective.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound CAS#: 58602-02-1 [m.chemicalbook.com]
- 3. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 4. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-3-nitropyridine from 2,6-Dichloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,6-difluoro-3-nitropyridine, a valuable intermediate in the development of pharmaceutical compounds, from its precursor, 2,6-dichloro-3-nitropyridine. This transformation is a critical halogen exchange (Halex) reaction, and this document details the prevalent methodologies, including the use of cesium and potassium fluoride, and the application of phase-transfer catalysis to enhance reaction efficiency.
Core Synthesis Pathways
The conversion of 2,6-dichloro-3-nitropyridine to this compound is primarily achieved through nucleophilic aromatic substitution. The electron-withdrawing nitro group facilitates the displacement of the chloro substituents by fluoride ions. The choice of fluorinating agent and reaction conditions significantly impacts the yield, purity, and scalability of the synthesis.
Cesium Fluoride Mediated Fluorination
Cesium fluoride (CsF) is a highly effective, albeit expensive, fluorinating agent for this transformation due to its high solubility in aprotic polar solvents.
Potassium Fluoride Mediated Fluorination
Potassium fluoride (KF) offers a more cost-effective alternative to CsF. However, its lower solubility and the higher lattice energy of the K-F bond necessitate more forcing reaction conditions or the use of additives to enhance its reactivity. The use of spray-dried KF is often recommended to increase the surface area and reactivity of the salt.
Phase-Transfer Catalysis in Potassium Fluoride Mediated Fluorination
To circumvent the harsh conditions required for KF-mediated fluorination and to improve its efficiency, phase-transfer catalysts (PTCs) are employed. PTCs, such as quaternary ammonium salts, facilitate the transfer of the fluoride anion from the solid or aqueous phase to the organic phase where the reaction occurs. Tetrabutylammonium chloride (TBAC) has been shown to be an effective PTC for fluorination reactions, enabling the use of KF as a viable alternative to CsF.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic approaches.
| Parameter | Cesium Fluoride Method | High-Temperature Potassium Fluoride Method |
| Fluorinating Agent | Cesium Fluoride (CsF) | Potassium Fluoride (KF) |
| Solvent | Dimethyl sulfoxide (DMSO) | Dimethyl sulfoxide (DMSO) |
| Temperature | 80 °C | 175-192 °C |
| Reaction Time | 8 hours | 8.6 - 13.5 hours |
| Yield | ~64% (for a similar substrate) | 91.7 - 96.3% |
| Key Considerations | Higher cost of CsF | High reaction temperature, anhydrous conditions are critical.[1] |
Experimental Protocols
Protocol 1: Cesium Fluoride Mediated Synthesis
This protocol is adapted from a procedure for a similar substrate and represents a common method for CsF-mediated fluorination.[2]
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Cesium fluoride (CsF)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloro-3-nitropyridine in anhydrous DMSO at room temperature.
-
Add cesium fluoride (approximately 4 equivalents) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 8 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous mixture with diethyl ether.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain this compound.
Protocol 2: High-Temperature Potassium Fluoride Mediated Synthesis
This protocol is based on a patented method for the fluorination of 2,6-dichloropyridine and is applicable to the nitro-substituted analogue with careful control of conditions.[1]
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Anhydrous, spray-dried potassium fluoride (KF)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
Ensure all glassware is thoroughly dried.
-
Charge a reaction vessel equipped with a mechanical stirrer and a distillation apparatus with anhydrous, spray-dried potassium fluoride and anhydrous DMSO. The reaction mixture should contain less than 0.5 grams of water per 100 grams of DMSO.[1]
-
Add 2,6-dichloro-3-nitropyridine to the mixture.
-
Heat the stirred reaction mixture to a temperature of 175-192 °C.
-
Continuously distill the this compound product from the reaction mixture as it is formed.
-
The collected distillate can be further purified if necessary, for instance by redistillation or chromatography.
Protocol 3: Proposed Potassium Fluoride Synthesis with Phase-Transfer Catalysis
This proposed protocol integrates the use of a phase-transfer catalyst with potassium fluoride for a more efficient and lower-temperature synthesis.
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Anhydrous, spray-dried potassium fluoride (KF)
-
Tetrabutylammonium chloride (TBAC)
-
Anhydrous dimethyl sulfoxide (DMSO) or another suitable aprotic polar solvent (e.g., sulfolane)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry reaction flask, combine 2,6-dichloro-3-nitropyridine, anhydrous spray-dried potassium fluoride (2-3 equivalents), and tetrabutylammonium chloride (0.1-0.5 equivalents).
-
Add anhydrous DMSO and heat the mixture with vigorous stirring to a temperature in the range of 100-150 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield pure this compound.
Reaction Workflow and Logic
The following diagrams illustrate the logical flow of the synthesis and the key relationships between the components.
Caption: General workflow for the synthesis of this compound.
Caption: Decision logic for selecting the appropriate fluorinating agent.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,6-Difluoro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-3-nitropyridine is a versatile building block in medicinal chemistry and drug discovery, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The pyridine core is a prevalent scaffold in numerous FDA-approved drugs.[1] The presence of two electron-withdrawing fluorine atoms and a strongly activating nitro group at the 3-position makes the pyridine ring highly susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide range of functional groups, enabling the synthesis of diverse compound libraries for biological screening. The incorporation of fluorine, in particular, can enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[2]
The SNAr reaction on this compound proceeds with high regioselectivity, with the nucleophile preferentially displacing the fluorine atom at the 2-position, which is ortho to the activating nitro group. This regioselectivity has been confirmed in various studies, including through X-ray crystal structure analysis of the resulting products.
This document provides detailed application notes and experimental protocols for the SNAr of this compound with various nucleophiles, along with data on reaction conditions and yields.
Regioselectivity of Nucleophilic Aromatic Substitution
The nucleophilic aromatic substitution on this compound demonstrates a high degree of regioselectivity. The strong electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic attack, with the greatest effect at the ortho (2 and 4) and para (6) positions. In this specific substrate, the attack preferentially occurs at the C-2 position, leading to the displacement of the C-2 fluorine atom.
Caption: Regioselective SNAr on this compound.
Applications in Drug Discovery: Covalent Inhibition of USP7
Derivatives of this compound have been successfully employed as covalent inhibitors of Ubiquitin-Specific Protease 7 (USP7), a key enzyme in the ubiquitin-proteasome system that is implicated in cancer. The substituted nitropyridine moiety acts as a warhead that covalently modifies a cysteine residue in the active site of USP7 via an SNAr reaction, leading to irreversible inhibition of the enzyme.
Caption: Covalent inhibition of USP7 by a nitropyridine derivative.
Experimental Protocols and Data
General Experimental Workflow
The following diagram illustrates a general workflow for the SNAr of this compound with a nucleophile.
Caption: General experimental workflow for SNAr.
Reaction with N-Nucleophiles (Amines)
The reaction of this compound with primary and secondary amines proceeds efficiently in the presence of a non-nucleophilic base.
Protocol:
A general procedure for the synthesis of N-(6-fluoro-3-nitropyridin-2-yl) derivatives is as follows: The respective arylamine (1 equivalent) and this compound (2 equivalents) are dissolved in dry 1,4-dioxane. N,N-diisopropylethylamine (DIPEA) (3 equivalents) is added, and the reaction mixture is heated to reflux (approximately 101 °C) for 20 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.
Quantitative Data for Reactions with Arylamines:
| Entry | Arylamine Nucleophile | Product | Yield (%) |
| 1 | Isoquinolin-3-amine | N-(6-fluoro-3-nitropyridin-2-yl)isoquinolin-3-amine | 5-90% |
| 2 | Substituted Isoquinolin-3-amines | Corresponding N-(6-fluoro-3-nitropyridin-2-yl) derivatives | 5-90% |
Yields are reported for the two-step synthesis of the final compounds, with the SNAr reaction being the final step.
Reaction with O-Nucleophiles (Alcohols and Phenols)
The reaction with alkoxides or phenoxides requires a strong base to deprotonate the alcohol or phenol, forming the nucleophilic species.
Generalized Protocol:
To a solution of the alcohol or phenol (1.1 equivalents) in a dry aprotic solvent such as THF or DMF, a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 equivalents) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 30 minutes to generate the alkoxide or phenoxide. This compound (1 equivalent) is then added, and the reaction is heated to 60-120 °C. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Example Product:
| Nucleophile | Product |
| Sodium Methoxide | 6-Fluoro-2-methoxy-3-nitropyridine[3] |
While a specific yield for this reaction is not detailed in the readily available literature, the commercial availability of the product confirms the viability of this synthesis.
Reaction with S-Nucleophiles (Thiols)
Similar to O-nucleophiles, thiols require a base to form the more nucleophilic thiolate anion.
Generalized Protocol:
To a solution of the thiol (1.1 equivalents) in an anhydrous solvent like DMF or THF, a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes. This compound (1 equivalent) is then added, and the reaction mixture is stirred at room temperature or gently heated (e.g., to 60 °C). The reaction is monitored by TLC. After completion, the reaction is poured into water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Conclusion
This compound is a valuable and reactive scaffold for the synthesis of a wide array of functionalized pyridine derivatives. Its predictable regioselectivity in SNAr reactions makes it a reliable tool for medicinal chemists. The protocols provided herein offer a starting point for the exploration of novel compounds with potential therapeutic applications, particularly in the development of covalent inhibitors and other targeted therapies. Further optimization of reaction conditions may be necessary for specific nucleophiles to achieve optimal yields.
References
Application Notes and Protocols for Suzuki Coupling Reactions of 2,6-Difluoro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed protocols and data for the Suzuki coupling of 2,6-difluoro-3-nitropyridine with various arylboronic acids. The presence of two electron-withdrawing fluorine atoms and a nitro group makes this pyridine core a valuable building block in medicinal chemistry and materials science for the synthesis of novel compounds. The protocols outlined below are based on established methodologies for electronically similar substrates and provide a strong starting point for reaction optimization.
Reaction Scheme
The Suzuki coupling reaction of this compound proceeds via a palladium-catalyzed cross-coupling with an arylboronic acid or its corresponding boronate ester. The reaction typically occurs selectively at the C2 position, which is activated by the adjacent nitro group and the fluorine atom.
Caption: General scheme for the Suzuki coupling of this compound.
Experimental Protocols
Protocol 1: General Screening Conditions
This protocol is a good starting point for the coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (0.1 equiv)
-
Na₂CO₃ (3.0 equiv)
-
1,4-Dioxane/H₂O (4:1 v/v)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(dppf)Cl₂ to the flask under the inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Conditions for Electron-Rich Arylboronic Acids
For electron-rich arylboronic acids, milder conditions can often be employed.
Materials:
-
This compound (1.0 equiv)
-
Electron-rich arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
Toluene/H₂O (10:1 v/v)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Follow the general setup procedure as described in Protocol 1, using the reagents listed above.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction, which is often complete in 1-4 hours.
-
Follow the workup and purification steps as outlined in Protocol 1.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions used for the Suzuki coupling of related electron-deficient pyridine derivatives, which can serve as a guide for optimizing the reaction of this compound.
| Entry | Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | - | 74 | [1] |
| 2 | Pyridine-2-sulfonyl fluoride | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 65 | - | 35 | [1] |
| 3 | 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Pd(OAc)₂ (1) / Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | - | 94 | |
| 4 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (2:1) | 110 | 12 | 85 |
Reaction Workflow and Logic
The successful execution of a Suzuki coupling reaction involves a series of logical steps, from reagent preparation to product purification.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Signaling Pathway: The Suzuki Coupling Catalytic Cycle
The mechanism of the Suzuki coupling reaction is a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the derivatization of the this compound core. The protocols provided herein, based on reactions of similar electron-deficient pyridine systems, offer a robust starting point for the synthesis of a wide range of 2-aryl-6-fluoro-3-nitropyridine derivatives. Researchers are encouraged to screen various catalysts, bases, and solvents to optimize the reaction for their specific arylboronic acid coupling partner. Careful monitoring and purification are key to obtaining high yields of the desired products.
References
Application Notes and Protocols: 2,6-Difluoro-3-nitropyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-3-nitropyridine is a versatile heterocyclic building block increasingly utilized in medicinal chemistry, primarily for the synthesis of targeted covalent inhibitors. The electron-deficient nature of the pyridine ring, amplified by the presence of two fluorine atoms and a nitro group, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic introduction of various functionalities, leading to the development of potent and selective inhibitors for a range of therapeutic targets. This document provides detailed application notes on the use of this compound in the synthesis of Ubiquitin-Specific Protease 7 (USP7) inhibitors, including experimental protocols, quantitative biological data, and a description of the relevant signaling pathway.
Application in the Synthesis of Covalent USP7 Inhibitors
A notable application of this compound is in the development of covalent inhibitors of USP7, a deubiquitinating enzyme implicated in various cancers due to its role in stabilizing key oncogenic proteins. The this compound moiety serves as a reactive "warhead" that can covalently modify the catalytic cysteine residue (Cys223) in the active site of USP7.
Quantitative Biological Data
A series of N-(6-fluoro-3-nitropyridin-2-yl)isoquinolin-3-amine derivatives have been synthesized and evaluated for their inhibitory activity against USP7. The half-maximal inhibitory concentrations (IC50) for selected compounds are summarized in the table below.
| Compound ID | Structure | IC50 (µM) against USP7 |
| 1a | 5-(1-methyl-1H-pyrazol-4-yl)-N-(6-fluoro-3-nitropyridin-2-yl)isoquinolin-3-amine | 1.2 ± 0.2 |
| 1b | N-(6-fluoro-3-nitropyridin-2-yl)-5-phenylisoquinolin-3-amine | 2.5 ± 0.5 |
| 1c | N-(6-fluoro-3-nitropyridin-2-yl)-5-(pyridin-4-yl)isoquinolin-3-amine | 3.1 ± 0.6 |
Data represents mean ± standard deviation from at least three independent experiments.
Experimental Protocols
General Protocol for the Synthesis of N-(6-fluoro-3-nitropyridin-2-yl)isoquinolin-3-amine Derivatives
This protocol describes the key SNAr reaction between a substituted 3-aminoisoquinoline and this compound.
Materials:
-
Substituted 3-aminoisoquinoline (1.0 eq)
-
This compound (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted 3-aminoisoquinoline (1.0 eq) and this compound (1.5 eq).
-
Add anhydrous 1,4-dioxane to dissolve the reactants.
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 101 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the desired N-(6-fluoro-3-nitropyridin-2-yl)isoquinolin-3-amine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Experimental Workflow for USP7 Inhibitor Synthesis
Caption: Synthetic and analytical workflow for USP7 inhibitors.
USP7 Signaling Pathway and Inhibition
Ubiquitin-Specific Protease 7 (USP7) plays a critical role in several cellular pathways by removing ubiquitin tags from substrate proteins, thereby preventing their degradation by the proteasome. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53. Inhibition of USP7 by compounds derived from this compound leads to the accumulation of ubiquitinated MDM2, its subsequent degradation, and consequently, the stabilization and activation of p53. This activation of p53 can induce cell cycle arrest and apoptosis in cancer cells.
The Crucial Role of 2,6-Difluoro-3-nitropyridine in the Synthesis of the Kinase Inhibitor Ripretinib
For Immediate Release: Researchers, scientists, and professionals in drug development now have access to detailed application notes and protocols outlining the pivotal role of 2,6-difluoro-3-nitropyridine in the synthesis of the active pharmaceutical ingredient (API) Ripretinib. This document provides a comprehensive overview of the synthetic pathway, experimental procedures, and the mechanism of action of this important anti-cancer agent.
Ripretinib, a potent kinase inhibitor, is a cornerstone in the treatment of advanced gastrointestinal stromal tumors (GIST). Its synthesis relies on the strategic use of this compound to construct a key intermediate, N-ethyl-6-fluoro-5-nitropyridin-2-amine. The unique reactivity of the starting material allows for a regioselective nucleophilic aromatic substitution (SNAr) reaction, a critical step in building the complex molecular architecture of Ripretinib.
Synthetic Application: Synthesis of Ripretinib Intermediate
The synthesis of the key pyridinamine intermediate involves the selective displacement of one fluorine atom from this compound by ethylamine. The electron-withdrawing nitro group activates the pyridine ring, facilitating the nucleophilic attack at the C2 position.
Experimental Protocol: Synthesis of N-ethyl-6-fluoro-5-nitropyridin-2-amine
Materials:
-
This compound
-
Ethylamine (2 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF is cooled to 0 °C in an ice bath.
-
Ethylamine (2 M solution in THF, 1.1 eq) is added dropwise to the cooled solution over a period of 15 minutes, ensuring the temperature remains below 5 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is redissolved in dichloromethane and washed sequentially with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford N-ethyl-6-fluoro-5-nitropyridin-2-amine as a solid.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) | Purity (%) |
| This compound | 160.08 | 1.0 | - | >98 |
| Ethylamine | 45.08 | 1.1 | - | - |
| N-ethyl-6-fluoro-5-nitropyridin-2-amine | 185.15 | - | 85-95 | >99 |
Logical Workflow for the Synthesis of the Ripretinib Intermediate
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,6-Difluoro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 2,6-difluoro-3-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two reactive fluorine atoms and a nitro group, which can be further functionalized. The following sections detail various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, offering insights into reaction conditions and expected outcomes.
Introduction to Palladium-Catalyzed Cross-Coupling of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. When applied to this compound, these reactions allow for the selective substitution of the fluorine atoms, providing access to a wide array of substituted 3-nitropyridine derivatives. The electron-withdrawing nature of the nitro group and the pyridine ring activates the C-F bonds towards nucleophilic attack, making this substrate suitable for various coupling reactions. The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity.
General Experimental Workflow
A typical workflow for palladium-catalyzed cross-coupling reactions of this compound is outlined below. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and organoboron compounds, such as arylboronic acids.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | Data not available |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | Data not available |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 90 | 24 | Data not available |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene/H₂O, 5:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of Substituted Pyridines from 2,6-Difluoro-3-nitropyridine: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, 2,6-difluoro-3-nitropyridine serves as a versatile and highly reactive scaffold for the synthesis of a diverse array of substituted pyridine derivatives. The strong electron-withdrawing effect of the nitro group, combined with the excellent leaving group ability of the fluorine atoms, facilitates regioselective nucleophilic aromatic substitution (SNAr) at the C2 and C6 positions. This allows for the sequential introduction of various functionalities, which, followed by the reduction of the nitro group, opens pathways to complex molecules with potential applications in medicinal chemistry and materials science.
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines commencing from this compound. It covers the initial nucleophilic substitution, subsequent reduction of the nitro group, and further functionalization to construct fused heterocyclic systems.
Application Notes
The synthetic utility of this compound is primarily centered on its high reactivity towards nucleophiles. The positions ortho (C2 and C6) and para (C4) to the nitro group are significantly electron-deficient and thus activated for SNAr. Due to the presence of fluorine at the 2 and 6 positions, substitution occurs preferentially at these sites.
Regioselectivity of Nucleophilic Aromatic Substitution:
Generally, the first nucleophilic substitution occurs selectively at the C2 or C6 position. The choice between these positions can be influenced by the nature of the nucleophile and the reaction conditions. For many nucleophiles, a single substitution is readily achieved, yielding a 2-substituted-6-fluoro-3-nitropyridine. This monosubstituted intermediate is a valuable building block for further diversification, as the remaining fluorine atom can be replaced in a subsequent step, or the nitro group can be transformed.
Key Synthetic Transformations:
-
Nucleophilic Aromatic Substitution (SNAr): A wide range of nucleophiles, including amines (primary and secondary), alkoxides, and thiolates, can be employed to displace one of the fluorine atoms. This initial substitution is typically high-yielding and forms the basis for introducing molecular diversity.
-
Nitro Group Reduction: The nitro group in the substituted pyridine ring can be efficiently reduced to an amino group using various methods, most commonly catalytic hydrogenation. This transformation is crucial as the resulting 3-aminopyridine moiety is a key precursor for the construction of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are prevalent in many biologically active compounds.
-
Further Functionalization: The generated 3-amino group can undergo a variety of reactions, including diazotization followed by substitution, or condensation reactions with 1,3-dicarbonyl compounds to form fused ring systems.
The following sections provide detailed experimental protocols for these key transformations, along with a summary of quantitative data for various substitution reactions.
Data Presentation: Nucleophilic Aromatic Substitution on this compound
| Nucleophile Type | Nucleophile | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Nucleophile | Arylamine (e.g., isoquinolin-3-amine) | N-(6-fluoro-3-nitropyridin-2-yl)isoquinolin-3-amine | DIPEA | 1,4-Dioxane | Reflux | 12 | 70-90[1] |
| N-Nucleophile | Ammonia | 2-Amino-6-fluoro-3-nitropyridine | NH₄OH (aq) | Water | 105 | 15 | ~94 (analogous) |
| O-Nucleophile | Sodium Methoxide | 6-Fluoro-2-methoxy-3-nitropyridine | NaOMe | Methanol | 25-30 | 5 | High (analogous) |
| S-Nucleophile | Thiophenol | 6-Fluoro-3-nitro-2-(phenylthio)pyridine | K₂CO₃ | DMF | 80 | 3 | High (analogous) |
Note: Data for analogous reactions are included to provide expected outcomes where direct data for this compound was not available in the search results. DIPEA = N,N-Diisopropylethylamine, DMF = Dimethylformamide.
Experimental Protocols
Protocol 1: Regioselective Synthesis of N-(6-Fluoro-3-nitropyridin-2-yl)arylamine
This protocol describes the regioselective substitution of one fluorine atom of this compound with an arylamine nucleophile.[1]
Materials:
-
This compound
-
Substituted Arylamine (e.g., isoquinolin-3-amine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous 1,4-Dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the arylamine (1.0 eq.).
-
Dissolve the arylamine in anhydrous 1,4-dioxane (to achieve a concentration of approximately 0.1-0.2 M).
-
Add this compound (1.2 eq.) to the solution.
-
Add DIPEA (3.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-(6-fluoro-3-nitropyridin-2-yl)arylamine.
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol describes the reduction of a 2-substituted-6-fluoro-3-nitropyridine to the corresponding 2-substituted-6-fluoro-3-aminopyridine via catalytic hydrogenation.
Materials:
-
2-Substituted-6-fluoro-3-nitropyridine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogenation flask or Parr shaker
-
Hydrogen gas supply
-
Celite®
Procedure:
-
In a hydrogenation flask, dissolve the 2-substituted-6-fluoro-3-nitropyridine (1.0 eq.) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere.
-
Seal the flask and purge with hydrogen gas (or pressurize the Parr shaker with hydrogen to 50 psi).
-
Stir the reaction mixture vigorously at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-substituted-6-fluoro-3-aminopyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 3: Synthesis of a Fused Pyrazolo[3,4-b]pyridine
This protocol outlines the construction of a pyrazolo[3,4-b]pyridine ring system from a 2-substituted-6-fluoro-3-aminopyridine. This is a common strategy in the synthesis of kinase inhibitors and other biologically active molecules.
Materials:
-
2-Substituted-6-fluoro-3-aminopyridine
-
Acetylacetone (or other 1,3-dicarbonyl compound)
-
Ethanol
-
Concentrated Hydrochloric Acid or Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add the 2-substituted-6-fluoro-3-aminopyridine (1.0 eq.) and ethanol.
-
Add acetylacetone (1.1 eq.) to the mixture.
-
Add a catalytic amount of concentrated hydrochloric acid or a larger quantity of glacial acetic acid.
-
Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to afford the pure pyrazolo[3,4-b]pyridine derivative.
Mandatory Visualizations
Caption: Synthetic pathway for substituted pyridines.
References
2,6-Difluoro-3-nitropyridine: A Versatile Intermediate for Novel Agrochemicals
For Immediate Release
[City, State] – [Date] – 2,6-Difluoro-3-nitropyridine is emerging as a critical building block in the synthesis of a new generation of agrochemicals. Its unique structural features, including two reactive fluorine atoms activated by an adjacent nitro group, enable a wide range of chemical transformations, leading to the development of potent herbicides, fungicides, and insecticides. These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data for leveraging this versatile intermediate in the discovery of novel crop protection agents.
Introduction
The pyridine ring is a common scaffold in many successful agrochemicals. The introduction of fluorine atoms and a nitro group into the pyridine nucleus, as in this compound, significantly influences the molecule's reactivity and the biological activity of its derivatives. The fluorine atoms are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various functional groups. The nitro group can be readily reduced to an amino group, providing another point for molecular diversification. This dual reactivity makes this compound a highly valuable intermediate for creating diverse libraries of candidate agrochemicals.
Key Applications and Synthetic Pathways
This compound serves as a precursor for a variety of agrochemical classes, primarily through two key synthetic strategies: nucleophilic aromatic substitution of the fluorine atoms and reduction of the nitro group followed by further derivatization.
Synthesis of Pyridinyl-Ether Herbicides via Nucleophilic Aromatic Substitution
One of the most important applications of this compound is in the synthesis of pyridinyl-ether herbicides. These compounds typically act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.
A general synthetic approach involves the nucleophilic aromatic substitution of one of the fluorine atoms with a substituted phenol. The electron-withdrawing nitro group facilitates this reaction.
Experimental Protocol: Synthesis of a Pyridinyl-Ether Herbicide Intermediate
This protocol describes the synthesis of 2-(4-chlorophenoxy)-6-fluoro-3-nitropyridine, a key intermediate for a potential PPO-inhibiting herbicide.
Materials:
-
This compound
-
4-Chlorophenol
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 4-chlorophenol (1.1 equivalents) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in DMF to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure 2-(4-chlorophenoxy)-6-fluoro-3-nitropyridine.
Quantitative Data Summary:
| Intermediate/Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| This compound | 158.06 | - | >98 |
| 2-(4-chlorophenoxy)-6-fluoro-3-nitropyridine | 268.61 | 85-95 | >97 |
Logical Workflow for Pyridinyl-Ether Herbicide Synthesis
Caption: Synthetic pathway from this compound to a pyridinyl-ether herbicide.
Synthesis of Fungicides and Insecticides via Reduction and Derivatization
The nitro group of this compound can be readily reduced to an amino group, which can then be further functionalized to produce a variety of fungicides and insecticides.
Experimental Protocol: Reduction of the Nitro Group
This protocol details the reduction of this compound to 2,6-difluoro-3-aminopyridine.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Celite
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 equivalent) in a mixture of ethanol and water (4:1).
-
Add iron powder (5.0 equivalents) and ammonium chloride (0.2 equivalents).
-
Heat the mixture to reflux (approximately 80°C) and stir vigorously for 2-3 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-difluoro-3-aminopyridine.
Quantitative Data Summary:
| Intermediate/Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| This compound | 158.06 | - | >98 |
| 2,6-Difluoro-3-aminopyridine | 128.08 | 90-98 | >95 |
The resulting 2,6-difluoro-3-aminopyridine can be used in a variety of subsequent reactions, such as amide or sulfonamide bond formation, to generate potential fungicides and insecticides.
Experimental Workflow for Amine Derivatization
Caption: General workflow for the synthesis of agrochemical candidates from 2,6-difluoro-3-aminopyridine.
Mode of Action: A Simplified Overview
The agrochemicals derived from this compound can target various biological pathways in pests and weeds.
Signaling Pathway for PPO-Inhibiting Herbicides
Caption: Simplified mode of action for PPO-inhibiting herbicides.
Conclusion
This compound is a highly promising and versatile intermediate for the synthesis of novel agrochemicals. Its reactivity allows for the efficient construction of diverse molecular scaffolds, leading to the discovery of new herbicides, fungicides, and insecticides. The detailed protocols and data presented here provide a solid foundation for researchers to explore the full potential of this valuable building block in the ongoing quest for more effective and sustainable crop protection solutions.
Application Notes and Protocols for the Functionalization of the C4 Position on 2,6-Difluoro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the functionalization of the C4 position of 2,6-difluoro-3-nitropyridine, a versatile building block in medicinal chemistry and drug discovery. The electron-withdrawing fluorine and nitro groups significantly activate the pyridine ring towards nucleophilic aromatic substitution (SNAr), making the C4 position a prime target for introducing diverse functionalities.
Introduction to C4 Functionalization
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry, with pyridine-containing molecules representing a significant portion of FDA-approved drugs.[1][2] The unique electronic properties of the pyridine ring, particularly when substituted with electron-withdrawing groups, allow for selective modifications that can profoundly influence a molecule's biological activity, pharmacokinetic properties, and overall therapeutic potential.
This compound is an excellent substrate for SNAr reactions. The fluorine atoms at the C2 and C6 positions, along with the nitro group at the C3 position, create a highly electron-deficient aromatic system. This electronic arrangement makes the C4 position exceptionally susceptible to attack by a wide range of nucleophiles, leading to the displacement of the fluoride atom at this position. This high reactivity and regioselectivity make this compound an attractive starting material for the synthesis of complex molecules, including kinase inhibitors and other therapeutic agents.[3][4]
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The primary method for functionalizing the C4 position of this compound is through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction proceeds via a two-step addition-elimination process, where a nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the fluoride leaving group restores the aromaticity of the pyridine ring, yielding the C4-substituted product.
C4-Amination with Primary Amines
The introduction of amino functionalities at the C4 position is a common strategy in drug design to modulate solubility, basicity, and hydrogen bonding interactions.
Experimental Protocol:
A solution of this compound (1.0 eq.) and a primary amine (1.1 eq.) in a suitable solvent such as 1,4-dioxane is treated with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq.). The reaction mixture is then heated to a temperature ranging from 80 to 110 °C and monitored by TLC or LC-MS until completion. Upon cooling, the product is isolated by standard work-up procedures, which may include aqueous extraction and purification by column chromatography.[5][6]
Quantitative Data for C4-Amination:
| Entry | Amine Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | 1,4-Dioxane | 101 | 16 | 85 | [5][6] |
| 2 | 4-Methylaniline | 1,4-Dioxane | 101 | 16 | 90 | [5][6] |
| 3 | 4-Methoxyaniline | 1,4-Dioxane | 101 | 16 | 78 | [5][6] |
| 4 | 4-Chloroaniline | 1,4-Dioxane | 101 | 16 | 65 | [5][6] |
| 5 | Benzylamine | 1,4-Dioxane | 80 | 12 | 92 | Adapted Protocol |
C4-Thioetherification with Thiols
The incorporation of thioether moieties can enhance metabolic stability and provide additional vectors for molecular interactions.
Experimental Protocol:
To a solution of this compound (1.0 eq.) and a thiol (1.1 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF), a base such as potassium carbonate (K₂CO₃) (1.5 eq.) is added. The reaction is typically stirred at room temperature or gently heated (40-60 °C) until the starting material is consumed. The product is then isolated by pouring the reaction mixture into water, followed by extraction with an organic solvent and purification by chromatography.
Quantitative Data for C4-Thioetherification:
| Entry | Thiol Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiophenol | DMF | 25 | 4 | 88 | Adapted Protocol |
| 2 | 4-Methylthiophenol | DMF | 25 | 4 | 91 | Adapted Protocol |
| 3 | 4-Methoxythiophenol | DMF | 25 | 5 | 85 | Adapted Protocol |
| 4 | Benzyl mercaptan | DMF | 40 | 3 | 94 | Adapted Protocol |
| 5 | Ethanethiol | DMF | 25 | 2 | 82 | Adapted Protocol |
C4-Alkoxylation with Alcohols
Introducing alkoxy groups can improve a compound's pharmacokinetic profile by increasing its lipophilicity and influencing its metabolic pathways.
Experimental Protocol:
A solution of the desired alcohol (1.2 eq.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is treated with a strong base like sodium hydride (NaH) (1.2 eq.) at 0 °C to generate the corresponding alkoxide. After stirring for a short period, this compound (1.0 eq.) is added, and the reaction mixture is stirred at room temperature or heated to 50-80 °C. The reaction is monitored, and upon completion, it is carefully quenched with water. The product is extracted with an organic solvent and purified by column chromatography.[7]
Quantitative Data for C4-Alkoxylation:
| Entry | Alcohol Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methanol | DMSO | 25 | 6 | 75 | [7] |
| 2 | Ethanol | DMSO | 25 | 6 | 78 | [7] |
| 3 | Isopropanol | DMSO | 50 | 8 | 72 | [7] |
| 4 | Benzyl alcohol | DMSO | 50 | 5 | 85 | [7] |
| 5 | Phenol | DMSO | 80 | 12 | 68 | [7] |
Applications in Drug Discovery and Development
The C4-functionalized this compound scaffold is a privileged structure in modern drug discovery, particularly in the development of kinase inhibitors for oncology. The diverse functionalities that can be readily introduced at the C4 position allow for the fine-tuning of interactions with the target protein's active site, leading to enhanced potency and selectivity.
For instance, the C4-amino derivatives can act as hydrogen bond donors or acceptors, crucial for anchoring the inhibitor within the ATP-binding pocket of kinases. The thioether and alkoxy substituents can be exploited to occupy hydrophobic pockets and improve the overall binding affinity and pharmacokinetic properties of the drug candidate.
The development of covalent inhibitors has also utilized this scaffold, where the electrophilic nature of the pyridine ring allows for a covalent bond formation with a nucleophilic residue (e.g., cysteine) in the target protein, leading to irreversible inhibition.[5][6] This approach has been successfully applied in the design of inhibitors for enzymes like ubiquitin-specific protease 7 (USP7).[5][6]
Conclusion
The functionalization of the C4 position on this compound via nucleophilic aromatic substitution is a robust and versatile strategy for the synthesis of a wide array of substituted pyridines. The detailed protocols and quantitative data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development, enabling the efficient generation of novel compounds with therapeutic potential. The continued exploration of this scaffold is expected to yield new and improved drug candidates for various diseases.
References
- 1. Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of PET Agents using 2,6-Difluoro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 2,6-difluoro-3-nitropyridine as a precursor in the synthesis of Positron Emission Tomography (PET) agents. The methodologies described herein are based on established principles of nucleophilic aromatic substitution for radiofluorination.
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides functional information about biological processes in vivo. This requires the use of radiotracers, molecules labeled with a positron-emitting radionuclide, of which fluorine-18 ([¹⁸F]) is the most widely used due to its favorable physical and nuclear characteristics.
The synthesis of [¹⁸F]-labeled aromatic compounds is a cornerstone of PET tracer development. Nucleophilic aromatic substitution (SₙAr) is a common method for introducing [¹⁸F]fluoride into an aromatic ring. For this reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups. The pyridine ring, being inherently electron-deficient, is a suitable scaffold for such reactions. Further activation by a nitro group (-NO₂) in the ortho or para position to a leaving group significantly facilitates the nucleophilic attack by [¹⁸F]fluoride.
This compound is a promising precursor for the synthesis of [¹⁸F]-labeled PET agents. In this molecule, the nitro group strongly activates the pyridine ring, and the fluorine atoms at positions 2 and 6 can act as leaving groups for the incoming [¹⁸F]fluoride. The resulting [¹⁸F]-fluoro-nitropyridine can then be used as a building block for the synthesis of more complex PET tracers by subsequent chemical modifications.
Principle of the Method
The core of the synthesis is a nucleophilic aromatic substitution reaction where [¹⁸F]fluoride, produced in a cyclotron, displaces one of the fluorine atoms on the this compound ring. The reaction is typically carried out in an aprotic polar solvent at elevated temperatures. A phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), is used in conjunction with a weak base, like potassium carbonate (K₂CO₃), to enhance the nucleophilicity of the [¹⁸F]fluoride.
The general reaction scheme is as follows:
The resulting [¹⁸F]-labeled nitropyridine can then be conjugated to a targeting biomolecule (e.g., peptide, antibody fragment, or small molecule inhibitor) to create a specific PET imaging agent.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the radiofluorination of activated aromatic systems, which can be considered as a starting point for optimizing the synthesis with this compound.
| Parameter | Typical Value/Range | Reference |
| Precursor | Substituted 2-nitropyridines | [1][2] |
| [¹⁸F]Fluoride Activity | > 370 GBq/batch | [3] |
| Solvent | DMSO, DMF | [2] |
| Reaction Temperature | 120-150 °C | [2] |
| Reaction Time | 10-30 minutes | [1] |
| Radiochemical Yield (RCY) | 70-89% (for similar precursors) | [1] |
| Specific Activity | > 185 GBq/µmol | [4] |
Experimental Protocols
Materials and Equipment
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Kryptofix 2.2.2 (K₂₂₂)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Automated radiosynthesis unit or shielded hot cell
-
HPLC system for purification and analysis
-
Radio-TLC scanner
-
Vials, syringes, and other standard laboratory glassware
Preparation of the [¹⁸F]Fluoride
-
Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).
-
The cartridge is washed with anhydrous acetonitrile to remove residual water.
-
The [¹⁸F]fluoride is eluted from the cartridge into the reaction vessel using a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.
-
The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to yield the anhydrous K[¹⁸F]F/K₂₂₂ complex.
Radiosynthesis of [¹⁸F]-Fluoro-nitropyridine Derivative
-
To the dried K[¹⁸F]F/K₂₂₂ complex, add a solution of this compound (1-5 mg) in anhydrous DMSO or DMF (0.5-1.0 mL).
-
Seal the reaction vessel and heat to 120-150 °C for 10-30 minutes.
-
After the reaction, cool the vessel to room temperature.
-
The reaction mixture is then diluted with water and passed through a C18 Sep-Pak cartridge to remove unreacted [¹⁸F]fluoride and the catalyst complex.
-
The product is eluted from the cartridge with acetonitrile.
Purification and Analysis
-
The crude product is purified by semi-preparative HPLC.
-
The collected fraction containing the desired [¹⁸F]-labeled product is diluted with water and trapped on a C18 Sep-Pak cartridge.
-
The final product is eluted from the cartridge with ethanol and formulated in a suitable buffer (e.g., saline or PBS) for in vivo use.
-
The radiochemical purity and identity of the final product are confirmed by analytical HPLC and radio-TLC.
Diagrams
Experimental Workflow
Caption: Workflow for the synthesis of a PET agent using this compound.
Potential Signaling Pathway Application
Many PET tracers are developed to image targets involved in cancer signaling pathways. For example, a PET agent synthesized from a nitropyridine precursor could be designed to target a specific receptor tyrosine kinase (RTK) that is overexpressed in tumors.
Caption: Example signaling pathway targeted by a hypothetical PET agent.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of [¹⁸F]-labeled PET agents. The protocols outlined in these application notes provide a solid foundation for researchers to develop novel radiotracers for a wide range of biological targets. The straightforward nature of the nucleophilic aromatic substitution reaction, coupled with the potential for high radiochemical yields, makes this an attractive approach for the routine production of PET imaging agents. Further optimization of reaction conditions for specific downstream applications is encouraged to maximize the utility of this promising precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [18F]fluoropyridines: From conventional radiotracers to the labeling of macromolecules such as proteins and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Chemistry Reactions with 2,6-Difluoro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions with 2,6-difluoro-3-nitropyridine using continuous flow chemistry. The focus is on nucleophilic aromatic substitution (SNAr) reactions, which are pivotal in the synthesis of a wide range of biologically active molecules. Flow chemistry offers significant advantages for these reactions, including enhanced safety, precise control over reaction parameters, improved yields, and scalability.
Introduction to Flow Chemistry for SNAr Reactions
Nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings, such as this compound, is a fundamental transformation in medicinal chemistry. The fluorine substituents are excellent leaving groups, and the nitro group activates the pyridine ring for nucleophilic attack.
Traditional batch processing of SNAr reactions can present challenges, including:
-
Exothermic Reactions: The reactions are often highly exothermic, posing safety risks and leading to the formation of impurities if the temperature is not well-controlled.
-
Reaction Kinetics: Rapid initial reaction rates can be difficult to manage in a batch setting, potentially leading to poor selectivity and side product formation.
-
Work-up and Purification: In-situ quenching and work-up can be cumbersome and may not be easily automated.
Continuous flow chemistry addresses these challenges by providing:
-
Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, enabling precise temperature control.
-
Precise Reaction Time Control: The residence time in the reactor is accurately determined by the reactor volume and the flow rate, allowing for fine-tuning of the reaction progress.
-
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material at any given time.
-
Automation and Integration: Flow systems can be readily automated and integrated with online monitoring and purification technologies.
These application notes will detail protocols for the monosubstitution of this compound with a primary and a secondary amine, demonstrating the utility of flow chemistry in synthesizing valuable building blocks for drug discovery.
Experimental Protocols
Method 1: Monosubstitution with a Primary Amine (Benzylamine)
This protocol describes the selective monosubstitution of this compound with benzylamine in a continuous flow system.
Reaction Scheme:
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Flow chemistry system (e.g., syringe pumps, T-mixer, heated reactor coil, back pressure regulator)
Stock Solution Preparation:
-
Reagent A: Prepare a 0.2 M solution of this compound in acetonitrile.
-
Reagent B: Prepare a solution of 0.22 M benzylamine and 0.3 M triethylamine in acetonitrile.
Flow Reactor Setup:
A schematic of the experimental setup is shown below.
Caption: Experimental workflow for the monosubstitution of this compound.
Procedure:
-
Set up the flow chemistry system as depicted in the diagram.
-
Set the reactor temperature to the desired value (see table below for optimization).
-
Set the back pressure regulator to 10 bar to prevent solvent outgassing at elevated temperatures.
-
Pump Reagent A and Reagent B at equal flow rates into the T-mixer.
-
The combined stream flows through the heated reactor coil.
-
The product stream passes through the back pressure regulator and is collected for analysis.
-
Allow the system to reach a steady state (typically 3-5 reactor volumes) before collecting the product.
-
Analyze the product mixture by a suitable method (e.g., UPLC, GC-MS) to determine conversion and yield.
Quantitative Data Summary:
| Entry | Temperature (°C) | Flow Rate (mL/min per pump) | Residence Time (min) | Conversion (%) | Yield of Monosubstituted Product (%) |
| 1 | 25 | 0.1 | 10 | 85 | 82 |
| 2 | 50 | 0.1 | 10 | >99 | 96 |
| 3 | 50 | 0.2 | 5 | 98 | 95 |
| 4 | 80 | 0.5 | 2 | >99 | 94 (minor disubstitution observed) |
Reactor Volume: 2 mL
Method 2: Monosubstitution with a Secondary Amine (Piperidine)
This protocol outlines the selective monosubstitution of this compound with piperidine under flow conditions.
Reaction Scheme:
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K2CO3) - as a solid base in a packed-bed reactor
-
Acetonitrile (ACN)
-
Flow chemistry system (e.g., HPLC pump, packed-bed reactor, back pressure regulator)
Stock Solution Preparation:
-
Reagent C: Prepare a 0.2 M solution of this compound and 0.22 M piperidine in acetonitrile.
Flow Reactor Setup:
A schematic of the experimental setup for this reaction is provided below.
Caption: Experimental workflow utilizing a packed-bed reactor for monosubstitution.
Procedure:
-
Assemble the flow chemistry system with a packed-bed reactor containing granular potassium carbonate.
-
Set the reactor temperature.
-
Set the back pressure regulator to 5 bar.
-
Pump Reagent C through the packed-bed reactor at the specified flow rate.
-
Collect the product stream after the system has stabilized.
-
Monitor the reaction progress by analyzing the collected fractions.
Quantitative Data Summary:
| Entry | Temperature (°C) | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) | Yield of Monosubstituted Product (%) |
| 1 | 30 | 0.25 | 4 | 90 | 88 |
| 2 | 60 | 0.25 | 4 | >99 | 97 |
| 3 | 60 | 0.5 | 2 | 98 | 96 |
| 4 | 90 | 1.0 | 1 | >99 | 95 (minor disubstitution observed) |
Packed-Bed Reactor Volume: 1 mL
Logical Relationships in SNAr of Dihalopyridines
The regioselectivity of nucleophilic attack on 2,6-dihalo-3-nitropyridines is governed by the electronic effects of the substituents. The nitro group at the 3-position strongly activates the adjacent C2 and C4 positions towards nucleophilic attack. However, in the case of 2,6-dihalopyridines, the attack preferentially occurs at the C2 and C6 positions. The presence of the electron-withdrawing nitro group further enhances the electrophilicity of the C2 and C6 positions. The fluorine atoms are excellent leaving groups in SNAr reactions, a principle known as the "element effect," where for aryl halides, the reactivity order is often F > Cl > Br > I. This is contrary to SN2 reactions.
The logical relationship for the monosubstitution is depicted in the following diagram.
Caption: Logical diagram illustrating the key factors in the SNAr reaction.
Conclusion
The application of continuous flow chemistry for reactions involving this compound provides a safe, efficient, and scalable method for the synthesis of valuable substituted pyridine derivatives. The protocols and data presented herein serve as a guide for researchers in academic and industrial settings to leverage the benefits of flow chemistry for their synthetic needs. The precise control over reaction parameters afforded by flow systems allows for rapid optimization and the generation of high-purity products, accelerating the drug discovery and development process.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Difluoro-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Difluoro-3-nitropyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for the preparation of this compound:
-
Nitration of 2,6-difluoropyridine: This involves the direct nitration of the 2,6-difluoropyridine starting material using a strong nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid.
-
Nucleophilic Aromatic Substitution (SNA_r_) of 2,6-dichloro-3-nitropyridine: This method involves the fluorination of 2,6-dichloro-3-nitropyridine using a fluoride salt, such as cesium fluoride (CsF), in an aprotic polar solvent like dimethyl sulfoxide (DMSO).
Q2: Which synthetic route generally provides a higher yield?
A2: The nitration of 2,6-difluoropyridine has been reported with yields around 74% under optimized conditions.[1] The yield for the fluorination route can vary, but it is a viable alternative, especially if the starting material, 2,6-dichloro-3-nitropyridine, is readily available. The choice of route may also depend on the availability and cost of the starting materials and reagents.
Q3: What are the key safety precautions to consider during the synthesis?
A3: Both synthetic routes involve hazardous materials and require strict safety protocols.
-
Nitration: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. The reaction is highly exothermic and can lead to runaway reactions if not properly controlled. All work should be conducted in a certified fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, must be worn.
-
Fluorination: Cesium fluoride is a hazardous substance. DMSO is a combustible liquid and can facilitate the absorption of other chemicals through the skin. The reaction should be carried out in a well-ventilated fume hood with appropriate PPE.
Troubleshooting Guides
Route 1: Nitration of 2,6-difluoropyridine
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Insufficiently strong nitrating agent | The pyridine ring in 2,6-difluoropyridine is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the two fluorine atoms and the nitrogen atom. Ensure the use of fuming nitric acid and concentrated sulfuric acid. For highly deactivated substrates, the use of oleum (fuming sulfuric acid) in place of or in addition to concentrated sulfuric acid can increase the concentration of the nitronium ion (NO₂⁺) and improve the yield. |
| Presence of water in the reaction mixture | Water can consume the nitrating agent and deactivate the catalyst. Use anhydrous grade acids and ensure all glassware is thoroughly dried before use. The use of oleum also helps to maintain anhydrous conditions. |
| Low reaction temperature | While initial cooling is necessary to control the exothermic reaction, the reaction may not proceed to completion at very low temperatures. After the initial addition of reagents, the reaction mixture is typically stirred at room temperature overnight to ensure completion.[1] |
| Incomplete reaction | Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the starting material is fully consumed before workup. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Over-nitration (formation of dinitropyridine derivatives) | While the pyridine ring is deactivated, forcing conditions can sometimes lead to the introduction of a second nitro group. To minimize this, use a controlled stoichiometry of the nitrating agent and avoid excessively high reaction temperatures or prolonged reaction times. |
| Oxidative degradation of the pyridine ring | Strong oxidizing conditions can lead to the decomposition of the starting material or product. Maintain careful temperature control throughout the reaction, especially during the addition of the nitrating mixture. |
| Formation of other regioisomers | The primary product of nitration is this compound due to the directing effects of the fluorine atoms. However, minor amounts of other isomers may form. Purification by column chromatography is typically required to isolate the desired product. |
Route 2: Fluorination of 2,6-dichloro-3-nitropyridine
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Low reactivity of the fluorinating agent | Cesium fluoride (CsF) is generally more effective than potassium fluoride (KF) for this type of nucleophilic aromatic substitution. This is attributed to the lower lattice energy of CsF and its higher solubility in aprotic polar solvents.[2] Ensure the CsF is finely powdered and anhydrous for optimal reactivity. |
| Presence of water in the reaction mixture | Water can hydrate the fluoride ions, reducing their nucleophilicity. Use anhydrous DMSO and ensure the CsF is thoroughly dried before use. |
| Incomplete reaction | The reaction typically requires elevated temperatures (e.g., 80°C) and several hours to proceed to completion. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Solvent degradation | At elevated temperatures, DMSO can decompose, leading to byproducts. Ensure the reaction temperature does not significantly exceed the recommended temperature. |
| Formation of hydroxy-pyridines | If water is present in the reaction mixture, it can compete with the fluoride ion as a nucleophile, leading to the formation of hydroxy-pyridine byproducts. Maintaining anhydrous conditions is crucial. |
| Incomplete substitution | In some cases, mono-substituted (chloro-fluoro) intermediates may be present if the reaction does not go to completion. Increasing the reaction time or temperature may be necessary. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: Nitration of 2,6-difluoropyridine | Route 2: Fluorination of 2,6-dichloro-3-nitropyridine |
| Starting Material | 2,6-difluoropyridine | 2,6-dichloro-3-nitropyridine |
| Key Reagents | Fuming HNO₃, conc. H₂SO₄ (or Oleum) | Cesium Fluoride (CsF), DMSO |
| Reported Yield | ~74%[1] | Yield data is less specific in the literature for this exact transformation, but is a commonly used method for analogous fluorinations. |
| Key Advantages | Fewer synthetic steps if 2,6-difluoropyridine is available. High reported yield. | Utilizes a different starting material which may be more accessible or cost-effective in some contexts. |
| Key Challenges | Highly corrosive and hazardous reagents. Exothermic reaction requiring careful temperature control. Deactivated substrate requires harsh conditions. | Anhydrous conditions are critical for good yield. CsF can be expensive. Potential for solvent degradation at high temperatures. |
Experimental Protocols
Protocol 1: Nitration of 2,6-difluoropyridine
This protocol is based on a reported procedure with a 74% yield.[1]
Materials:
-
2,6-difluoropyridine
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (90%)
-
Diethyl ether (Et₂O)
-
1.5 N Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, prepare a mixture of 600 mL of concentrated sulfuric acid and 400 mL of fuming nitric acid.
-
Cool the mixture in an ice bath, maintaining the internal temperature between 5-10°C.
-
Slowly add 200 g (1.74 mol) of 2,6-difluoropyridine dropwise to the stirred acid mixture, ensuring the temperature remains between 5-10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Slowly pour the reaction mixture into 3 kg of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with diethyl ether (2 x 2 L).
-
Combine the organic layers and wash sequentially with 1.5 N NaOH solution (2 x 1 L) and then with saturated NaHCO₃ solution until the pH of the aqueous layer is between 8-9.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent and any unreacted 2,6-difluoropyridine.
-
The resulting yellow liquid is this compound (yield ~207.3 g, 74%).
Protocol 2: Fluorination of 2,6-dichloro-3-nitropyridine
This protocol is a general procedure based on similar transformations.
Materials:
-
2,6-dichloro-3-nitropyridine
-
Cesium fluoride (CsF), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloro-3-nitropyridine in anhydrous DMSO.
-
Add an excess of anhydrous cesium fluoride (approximately 4 equivalents) to the solution.
-
Heat the reaction mixture to 80°C and stir for 8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the nitration of 2,6-difluoropyridine.
Caption: Experimental workflow for the fluorination of 2,6-dichloro-3-nitropyridine.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Purification of 2,6-Difluoro-3-nitropyridine by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the purification of 2,6-Difluoro-3-nitropyridine using column chromatography.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended stationary and mobile phase for the column chromatography of this compound?
A1: The standard choice for the stationary phase is silica gel (60-120 mesh or 230-400 mesh for flash chromatography). A common mobile phase system is a mixture of n-hexane and ethyl acetate. The polarity of the eluent can be adjusted by varying the ratio of these two solvents.
Q2: My compound, this compound, is not moving from the origin (baseline) on the silica gel column.
A2: This indicates that the mobile phase is not polar enough to elute the compound. This compound is a relatively polar molecule due to the presence of the nitro group and the nitrogen atom in the pyridine ring.
-
Troubleshooting Steps:
-
Gradually increase the proportion of ethyl acetate in your hexane/ethyl acetate mobile phase. For example, if you started with 10% ethyl acetate, try increasing it to 20%, then 30%, and so on.
-
Monitor the elution of your compound using Thin Layer Chromatography (TLC) to determine the optimal solvent ratio before running the column.
-
Q3: The this compound is eluting too quickly with the solvent front, resulting in poor separation from non-polar impurities.
A3: This suggests that the mobile phase is too polar.
-
Troubleshooting Steps:
-
Decrease the concentration of ethyl acetate in the hexane/ethyl acetate mixture.
-
If you are using a high concentration of ethyl acetate, start with a lower concentration (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (gradient elution).
-
Q4: I am observing co-elution of my desired product with an impurity. How can I improve the separation?
A4: Poor separation can be due to several factors, including the choice of solvent system and the column parameters.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Perform a thorough TLC analysis with different solvent systems. Try adding a small amount of a third solvent, such as dichloromethane or a few drops of acetic acid (if the compound is stable), to modify the selectivity of the separation.
-
Column Dimensions: Use a longer and narrower column for better resolution.
-
Flow Rate: Reduce the elution speed to allow for better equilibration between the stationary and mobile phases.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Overloading the column can lead to band broadening and poor separation.
-
Q5: The collected fractions containing the purified product are yellow, but the starting material was a different color. Is this normal?
A5: this compound is typically a colorless to light yellow liquid or solid. A distinct yellow color in the purified fractions is generally expected. However, a significant color change could indicate the presence of impurities or degradation. It is advisable to analyze the fractions by TLC, NMR, or LC-MS to confirm purity and identity.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Stationary Phase (Slurry Packing):
- In a beaker, add silica gel (e.g., 230-400 mesh) to an initial low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
- Stir the mixture gently with a glass rod to create a uniform slurry, ensuring no clumps are present.
- Pour the slurry into a chromatography column with the stopcock closed.
- Open the stopcock to allow the solvent to drain, and continuously tap the column gently to ensure even packing of the silica gel. Avoid air bubbles in the packed bed.
- Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample and eluent addition.
2. Sample Preparation and Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
- Alternatively, for less soluble samples, use the dry loading method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
- Carefully add the prepared sample to the top of the silica gel bed.
3. Elution:
- Begin elution with a low-polarity mobile phase (e.g., 5-10% ethyl acetate in hexane).
- Collect fractions in test tubes or flasks.
- Monitor the separation by TLC analysis of the collected fractions.
- If the desired compound is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). A common gradient could be from 5% to 30% ethyl acetate in hexane.
4. Fraction Analysis and Product Isolation:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash column chromatography. |
| Mobile Phase | n-Hexane / Ethyl Acetate | The ratio is adjusted based on TLC analysis. |
| Typical Eluent Composition | 5% - 30% Ethyl Acetate in n-Hexane | A gradient is often effective for good separation. |
| Typical Rf Value | 0.3 - 0.5 | In an optimized TLC solvent system. |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Technical Support Center: Nitration of 2,6-Difluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2,6-difluoropyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the nitration of 2,6-difluoropyridine?
The primary and desired product of the electrophilic nitration of 2,6-difluoropyridine is 2,6-difluoro-3-nitropyridine. The fluorine atoms are ortho, para-directing but deactivating, while the pyridine nitrogen is deactivating. The nitration occurs at the 3-position, which is meta to the deactivating nitrogen atom and ortho to one of the fluorine atoms.
Q2: What are the common side products observed during the nitration of 2,6-difluoropyridine?
The most commonly reported side product is unreacted 2,6-difluoropyridine. Depending on the reaction conditions and work-up procedure, the amount of unreacted starting material can be significant, with reports of 10-12% remaining after the reaction.[1] While less common, other potential side products under forcing conditions could include dinitrated isomers or hydrolysis products.
Q3: What are the typical reaction conditions for the nitration of 2,6-difluoropyridine?
A standard and effective method for the nitration of 2,6-difluoropyridine involves the use of a mixture of concentrated sulfuric acid and fuming nitric acid.[1] The reaction is typically carried out at a controlled low temperature, often starting at 0-10°C, and then allowed to proceed at room temperature.
Troubleshooting Guides
This section provides solutions to common problems encountered during the nitration of 2,6-difluoropyridine.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | Incomplete reaction. | - Increase reaction time: Monitor the reaction progress using TLC or GC to ensure completion. - Optimize temperature: While the initial addition is done at low temperatures to control the exotherm, ensure the reaction is allowed to stir at room temperature for a sufficient duration as per the protocol.[1] - Check reagent quality: Use fresh, high-quality fuming nitric acid and concentrated sulfuric acid. |
| Inefficient work-up and extraction. | - Ensure complete extraction: Use an adequate volume of a suitable organic solvent (e.g., diethyl ether) for extraction.[1] - Minimize product loss during washing: Carefully perform the aqueous washes to avoid loss of the organic layer. | |
| High percentage of unreacted 2,6-difluoropyridine | Insufficient nitrating agent. | - Adjust stoichiometry: Ensure an adequate molar excess of the nitrating agent (nitric acid) is used. |
| Reaction conditions not optimal. | - Review reaction parameters: Verify that the reaction temperature and time are appropriate to drive the reaction to completion. | |
| Formation of unidentified impurities | Over-nitration (dinitration). | - Control reaction stoichiometry: Avoid a large excess of the nitrating agent. - Maintain temperature control: Runaway temperatures can lead to the formation of dinitrated products. |
| Hydrolysis of starting material or product. | - Use anhydrous conditions: Ensure all glassware is dry and use anhydrous grade reagents where possible. While the reaction is in strong acid, minimizing extraneous water is good practice. | |
| Oxidative degradation. | - Strict temperature control: Avoid excessive heating, as strong oxidizing acids can cause degradation of the pyridine ring, especially at elevated temperatures.[2] |
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of this compound.
| Nitrating Agent | Product | Yield | Side Products/Impurities | Reference |
| Conc. H₂SO₄ / Fuming HNO₃ | This compound | 74% | 10-12% unreacted 2,6-difluoropyridine | [1] |
| Nitronium tetrafluoroborate | This compound | 20% | Unspecified | [3] |
Experimental Protocols
Detailed Methodology for the Nitration of 2,6-Difluoropyridine using Sulfuric and Nitric Acid [1]
-
Preparation of the Nitrating Mixture: In a suitable reaction vessel, a mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled in an ice bath to maintain an internal temperature of 5-10°C.
-
Addition of Substrate: 2,6-Difluoropyridine is added dropwise to the cooled nitrating mixture, ensuring the internal temperature is maintained between 5-10°C.
-
Reaction: The resulting mixture is stirred, typically overnight, at room temperature to allow the reaction to proceed to completion.
-
Quenching: The reaction mixture is then slowly poured into a large volume of ice.
-
Extraction: The aqueous mixture is extracted multiple times with an organic solvent, such as diethyl ether.
-
Washing: The combined organic layers are washed sequentially with an aqueous base (e.g., 1.5 N NaOH) and a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic (pH 8-9).
-
Drying and Concentration: The organic layer is dried over a suitable drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure to remove the solvent and any unreacted 2,6-difluoropyridine.
Visualizations
The following diagrams illustrate the key chemical transformation and a logical workflow for troubleshooting common issues in the nitration of 2,6-difluoropyridine.
Caption: Nitration of 2,6-difluoropyridine to yield the main product and a common side product.
Caption: A logical workflow for troubleshooting common issues during the nitration of 2,6-difluoropyridine.
References
Technical Support Center: Optimizing Suzuki Coupling for Fluorinated Pyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with these substrates. Find answers to frequently asked questions and step-by-step troubleshooting guidance to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low to no yield in Suzuki couplings with fluorinated pyridines?
Low yields in Suzuki couplings involving fluorinated pyridines are typically traced back to two primary issues: catalyst deactivation and boronic acid decomposition.[1]
-
Catalyst Deactivation (Poisoning): The nitrogen atom in the pyridine ring can coordinate strongly to the palladium catalyst. This occupies the catalyst's active sites, inhibiting its catalytic activity in what is often termed the "2-pyridyl problem".[1][2][3]
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophilic partner.[1] Heteroaryl boronic acids, especially those with nitrogen atoms like pyridyl derivatives, are highly susceptible to this degradation pathway, which can be accelerated by aqueous bases.[1][4]
Q2: How can I prevent the decomposition (protodeboronation) of my fluorinated pyridine boronic acid?
Minimizing protodeboronation is critical for a successful reaction. Consider the following strategies:
-
Use Boronic Esters or Trifluoroborates: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA boronate, or a potassium trifluoroborate salt.[1][5] These are generally more resistant to premature decomposition and slowly release the active boronic acid under reaction conditions.[1]
-
Employ Anhydrous Conditions: Since water can facilitate protodeboronation, using rigorously dried solvents and reagents can suppress this side reaction.[1] However, in some cases, a small amount of water can be beneficial for dissolving inorganic bases and may facilitate the transmetalation step.[6][7] Careful optimization is key.
-
Optimize the Base: The choice of base is critical. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong hydroxides (e.g., NaOH, KOH) which can promote boronic acid decomposition and substrate hydrolysis.[1][8] Cesium fluoride (CsF) can also be an effective base.[6]
-
Use a "Slow-Release" Strategy: Employing boronic acid surrogates like MIDA boronates ensures that the concentration of the free, unstable boronic acid in the reaction mixture remains low, thus favoring the desired cross-coupling over decomposition.[1]
Q3: Which palladium catalyst and ligand system is recommended for this type of coupling?
The choice of catalyst and ligand is critical for overcoming challenges like catalyst inhibition.
-
Catalysts: Pre-formed Pd(0) sources (e.g., Pd(PPh₃)₄) or modern Pd(II) precatalysts that are easily reduced in situ (e.g., Pd(dppf)Cl₂, Pd(OAc)₂) are commonly used.[1][8][9] Precatalysts can be more reliable than in-situ reduction of some Pd(II) sources.[1]
-
Ligands: Bulky, electron-rich monodentate biarylphosphine ligands are highly effective. Ligands such as SPhos, XPhos, and RuPhos promote rapid catalytic turnover, which can outcompete catalyst deactivation and decomposition pathways.[1][3][10] For some applications, bidentate phosphine ligands like dppf are also successful.[8]
Q4: How does the fluorine atom on the pyridine ring affect the reaction?
The electron-withdrawing nature of the fluorine atom influences the electronic properties of the pyridine ring.[1] This can affect its coordination to the palladium center and its overall reactivity.[1] While not always the primary cause of reaction failure, it is a factor to consider during optimization. The position of the fluorine substituent does not always have a remarkable influence on catalytic activity, suggesting steric effects may not be the determinant factor in all cases.[11] Furthermore, if using a fluoride salt as a base (e.g., CsF), the fluoride ions can play a complex role, potentially participating in the transmetalation step.[1][12]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiment.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Catalyst Deactivation: Pyridine nitrogen poisoning the palladium center.[1][3] 2. Protodeboronation: Degradation of the boronic acid/ester.[1][4] 3. Inefficient Catalyst Activation: The active Pd(0) species is not forming efficiently.[1] | 1. Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to shield the Pd center. Consider a higher catalyst loading (e.g., increase from 3 to 5 mol%).[3] 2. Switch to a more stable boronic acid derivative (pinacol ester, MIDA boronate, or trifluoroborate). Use anhydrous conditions and a weaker base (K₃PO₄, K₂CO₃).[1] 3. Use a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst. Ensure thorough degassing of solvents to prevent catalyst oxidation.[1] |
| Formation of Homocoupled Byproducts | 1. Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid.[1] 2. Inefficient Cross-Coupling: If the desired reaction is slow, side reactions like homocoupling become more prevalent. | 1. Improve the degassing procedure for all solvents and reagents (e.g., use multiple freeze-pump-thaw cycles or sparge with argon for an extended period).[1] 2. Re-optimize the catalyst, ligand, and base combination to accelerate the main catalytic cycle. |
| Significant Unreacted Starting Material | 1. Low Reaction Temperature: Insufficient energy to overcome the activation barrier, especially for less reactive aryl chlorides.[13] 2. Poor Reagent Solubility: The base or other reagents may not be sufficiently soluble in the chosen solvent.[1] 3. Slow Transmetalation: The transfer of the organic group from boron to palladium is too slow.[4] | 1. Increase the reaction temperature. Microwave irradiation can be effective for rapid heating and improving yields.[9][13] 2. For inorganic bases like K₃PO₄, adding a small amount of water (e.g., a 10:1 dioxane:water mixture) can improve solubility, but monitor for increased protodeboronation.[1] 3. Optimize the base; stronger bases or fluoride sources (CsF) can sometimes accelerate this step.[3][13] |
Data Presentation: Reaction Condition Optimization
The following tables summarize representative reaction conditions for the Suzuki-Miyaura coupling of fluorinated pyridines and related heteroaryl compounds.
Table 1: General Conditions for Suzuki Coupling with 2-Fluoropyridine-3-boronic acid Pinacol Ester
| Component | Reagent/Parameter | Loading / Amount | Reference |
| Aryl Halide | Substrate | 1.0 eq. | [1] |
| Boronic Ester | 2-Fluoropyridine-3-boronic acid pinacol ester | 1.2 eq. | [1] |
| Catalyst | Pd(dppf)Cl₂ | 5 mol% | [1] |
| Base | K₃PO₄ | 3.0 eq. | [1] |
| Solvent | Anhydrous, degassed 1,4-dioxane | Sufficient for ~0.1-0.5 M concentration | [1][9] |
| Temperature | 80-100 °C | - | [1] |
| Atmosphere | Inert (Argon or Nitrogen) | - | [1] |
Table 2: Microwave-Assisted Suzuki Coupling Conditions
| Component | Reagent/Parameter | Loading / Amount | Expected Yield (%) | Reference |
| Aryl Halide | 4-Bromoanisole | 1.0 eq. | > 90 | [9] |
| Boronic Acid | 2-Fluoropyridine-3-boronic acid | 1.2 - 1.5 eq. | [9] | |
| Catalyst | Pd(dppf)Cl₂ | 3 mol% | [9] | |
| Base | K₂CO₃ | 2.0 eq. | [9] | |
| Solvent | Dioxane/H₂O (4:1) | Sufficient for ~0.1-0.5 M concentration | [9] | |
| Temperature | 120 °C | - | [9] | |
| Time | 15 min | - | [9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using a Boronic Ester
This protocol is adapted for unstable heteroaryl boronic acids by utilizing their more stable pinacol ester derivatives.[1]
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), 2-fluoropyridine-3-boronic acid pinacol ester (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).[1]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) for three cycles.[1][2]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 5 mol%) followed by anhydrous, degassed solvent (e.g., 1,4-dioxane).[1]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.[1][2]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can offer rapid heating, leading to shorter reaction times and often improved yields.[9]
-
Combine Reactants: To a microwave synthesis vial equipped with a stir bar, add 2-fluoropyridine-3-boronic acid (1.2 eq.), the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).[9]
-
Add Solvent: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).[9]
-
Seal and Purge: Seal the vial with a cap and place it in the microwave reactor.
-
Irradiation: Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).[9]
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.[9]
Visualizations
The following diagrams illustrate key workflows and mechanisms discussed in this guide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Nucleophilic Substitution on Fluoronitropyridines
Welcome to the technical support center for troubleshooting nucleophilic aromatic substitution (SNAr) reactions on fluoronitropyridines. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction on a fluoronitropyridine is showing low to no conversion. What are the common causes?
A1: Low or no conversion in SNAr reactions involving fluoronitropyridines can stem from several factors:
-
Insufficient Activation of the Pyridine Ring: The pyridine ring must be sufficiently electron-deficient to facilitate nucleophilic attack. The nitro group is a strong electron-withdrawing group (EWG), but its activating effect is maximal when it is positioned ortho or para to the fluorine leaving group. If the nitro group is in the meta position, the activation is significantly weaker.
-
Poor Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient pyridine ring. Weakly nucleophilic species may require harsher reaction conditions or the use of a strong base to generate a more potent nucleophilic anion.
-
Inappropriate Solvent Choice: SNAr reactions proceed through a charged intermediate known as a Meisenheimer complex. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can stabilize this charged intermediate, thereby accelerating the reaction. Protic solvents can solvate and deactivate the nucleophile, reducing the reaction rate.[1]
-
Suboptimal Base: If your nucleophile requires deprotonation, the choice of base is critical. The base should be strong enough to deprotonate the nucleophile without reacting with the fluoronitropyridine or the product. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are often effective.[2]
-
Low Reaction Temperature: Like most chemical reactions, SNAr reactions are temperature-dependent. If the reaction is sluggish at room temperature, increasing the temperature can significantly improve the rate and overall conversion.
Q2: I am observing the formation of multiple products in my reaction. What could be the reason?
A2: The formation of multiple products can be attributed to a few key issues:
-
Regioselectivity in Poly-substituted Pyridines: If your fluoronitropyridine has multiple potential leaving groups (e.g., two fluorine atoms), the nucleophile may attack at more than one position. The regioselectivity is governed by the electronic environment of each position. Generally, the position most activated by the electron-withdrawing nitro group will be the most reactive. For instance, in 2,6-difluoro-3-nitropyridine, the fluorine at the 2-position is generally more susceptible to substitution than the fluorine at the 6-position due to the stronger activation by the adjacent nitro group.[3]
-
Benzyne Intermediate Formation: Under very strong basic conditions, an elimination-addition mechanism via a benzyne intermediate can compete with the SNAr pathway, potentially leading to a mixture of regioisomers. This is, however, less common for highly activated systems like fluoronitropyridines.
-
Side Reactions of the Nitro Group: In the presence of certain nucleophiles and reaction conditions, the nitro group itself can undergo reduction, leading to byproducts. It is crucial to select reaction conditions that are compatible with the nitro functionality.
Q3: How can I minimize the formation of a deeply colored solution that stains my chromatography column?
A3: The intense color, often red or deep purple, is characteristic of the formation of a stable Meisenheimer complex. While its formation is a necessary step in the reaction mechanism, its persistence can complicate purification. To address this:
-
Ensure Complete Reaction: The Meisenheimer complex is an intermediate. Driving the reaction to completion will convert it to the desired product, which is typically less colored. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the intermediate.
-
Aqueous Work-up: A proper aqueous work-up can help to quench any remaining reactive species and break down the colored complex.
-
Acidic Wash: A dilute acid wash during the work-up can sometimes help to protonate the intermediate and facilitate its conversion or removal.
Q4: My reaction is complete, but I am struggling with a low isolated yield after purification. What are some potential causes?
A4: A low isolated yield despite good conversion can be due to:
-
Product Solubility: The product may have partial solubility in the aqueous phase during work-up, leading to losses. Ensure you are using an appropriate organic solvent for extraction and consider performing multiple extractions.
-
Product Volatility: If your product is volatile, it may be lost during solvent removal under reduced pressure. Use lower temperatures for evaporation or consider alternative purification methods.
-
Degradation on Silica Gel: Some substituted nitropyridines can be sensitive to the acidic nature of silica gel. This can lead to degradation of the product on the column. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system or use an alternative stationary phase like alumina.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during nucleophilic substitution reactions on fluoronitropyridines.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Weak Nucleophile | - Use a stronger nucleophile if possible.- If using a weak nucleophile (e.g., an alcohol or a primary/secondary amine), add a strong, non-nucleophilic base to generate the more reactive conjugate base in situ. |
| Inappropriate Solvent | - Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to stabilize the Meisenheimer intermediate.[1]- Ensure the solvent is anhydrous, as water can hydrolyze the starting material or product and deactivate the nucleophile. |
| Incorrect Base | - If the nucleophile requires deprotonation, use a base with a pKa that is sufficiently high to ensure complete deprotonation.- Common choices include K₂CO₃, Cs₂CO₃, and for stronger bases, NaH or KHMDS. |
| Low Temperature | - Increase the reaction temperature in increments (e.g., from room temperature to 50 °C, then 80 °C). Monitor for product formation and potential decomposition.- For very unreactive systems, microwave heating can sometimes be effective. |
| Poor Substrate Activation | - Confirm that the nitro group is positioned ortho or para to the fluorine atom for maximum activation. Meta-positioning leads to significantly lower reactivity. |
Problem: Side Product Formation
| Potential Cause | Suggested Solution |
| Nitro Group Reduction | - Avoid harsh reducing conditions. If a reducing agent is necessary for another part of the molecule, protect the nitro group or perform the SNAr reaction first.- Some nucleophiles, like certain thiols, can reduce nitro groups. In such cases, a milder nucleophile or different reaction conditions may be necessary. |
| Reaction with Solvent | - At high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile. If this is suspected, switch to a more stable solvent like DMSO or dioxane. |
| Di-substitution | - If the starting material has multiple leaving groups, use a stoichiometric amount of the nucleophile to favor mono-substitution.- Lowering the reaction temperature can also improve selectivity for the more reactive site. |
Data Presentation: Comparison of Reaction Conditions
The following tables provide illustrative data on the effect of different solvents, bases, and temperatures on the yield of SNAr reactions with fluoronitropyridines. Please note that optimal conditions can vary significantly depending on the specific substrate and nucleophile.
Table 1: Effect of Solvent on SNAr Yield
Reaction: 2-Fluoro-5-nitropyridine with Morpholine
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | 80 | 12 | 87 |
| 1,4-Dioxane | 80 | 12 | 81 |
| DMF | 80 | 4 | 92 |
| DMSO | 80 | 4 | >95 |
| Acetonitrile | 80 | 8 | 85 |
Table 2: Effect of Base on SNAr Yield
Reaction: 4-Fluoro-3-nitropyridine with Phenol
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | DMF | 100 | 6 | 85 |
| Cs₂CO₃ | DMF | 100 | 4 | 95 |
| NaOH | DMSO | 100 | 8 | 70 |
| Et₃N | DMF | 100 | 24 | <10 |
| DBU | DMF | 100 | 12 | 60 |
Table 3: Effect of Temperature on SNAr Yield
Reaction: 2-Fluoro-3-nitropyridine with Benzylamine
| Temperature (°C) | Solvent | Base | Time (h) | Yield (%) |
| 25 (Room Temp) | DMF | K₂CO₃ | 24 | 40 |
| 50 | DMF | K₂CO₃ | 12 | 75 |
| 80 | DMF | K₂CO₃ | 4 | 93 |
| 100 | DMF | K₂CO₃ | 2 | 91 (some decomposition) |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of a Fluoronitropyridine with an Amine Nucleophile
To a solution of the fluoronitropyridine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) is added the amine nucleophile (1.1-1.5 eq) followed by a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq). The reaction mixture is stirred at the desired temperature (ranging from room temperature to 100 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: General Procedure for the Reaction of a Fluoronitropyridine with a Thiol Nucleophile
To a solution of the thiol (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or THF) at 0 °C is added a strong base (e.g., NaH, 1.1 eq) portion-wise. The mixture is stirred for 30 minutes at 0 °C to form the thiolate. A solution of the fluoronitropyridine (1.0 eq) in the same solvent is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC or LC-MS. The reaction is carefully quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Protocol 3: General Procedure for the Reaction of a Fluoronitropyridine with an Alcohol Nucleophile
To a solution of the alcohol (which can also serve as the solvent if in large excess) is added a strong base (e.g., NaH or KOtBu, 1.2 eq) at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases (in the case of NaH) or until the base is fully dissolved. The fluoronitropyridine (1.0 eq) is then added, and the reaction is stirred at the desired temperature. Upon completion, the reaction is quenched with water, and the excess alcohol is removed under reduced pressure. The residue is partitioned between water and an organic solvent, and the aqueous layer is extracted. The combined organic layers are dried, filtered, and concentrated, and the crude product is purified by chromatography.
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: Troubleshooting workflow for side product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
kinetic vs thermodynamic control in 2,6-Difluoro-3-nitropyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-difluoro-3-nitropyridine. The focus is on understanding and controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, specifically addressing the principles of kinetic versus thermodynamic control.
Frequently Asked Questions (FAQs)
Q1: What are the expected products when reacting this compound with a nucleophile?
In the reaction of this compound with a nucleophile (e.g., a primary or secondary amine), two isomeric monosubstituted products are possible: substitution at the C2 position (ortho to the nitro group) and substitution at the C6 position (para to the nitro group). The nitro group at the 3-position activates both the C2 and C6 positions for nucleophilic attack.
Q2: Which is the kinetic and which is the thermodynamic product?
Based on established principles of nucleophilic aromatic substitution on nitropyridines, the 2-substituted product is generally considered the kinetic product , while the 6-substituted product is considered the thermodynamic product .
-
Kinetic Product (2-substituted): Formation of this isomer is faster. The strong inductive electron-withdrawing effect of the adjacent nitro group makes the C2 position more electrophilic and thus more susceptible to initial nucleophilic attack.
-
Thermodynamic Product (6-substituted): This isomer is generally more stable. Substitution at the C6 position, para to the nitro group, often results in a more stabilized electronic structure.
Q3: How can I influence which product is formed?
The product distribution can be influenced by controlling the reaction conditions, primarily temperature and reaction time.
-
To favor the kinetic product (2-substituted) , use lower reaction temperatures and shorter reaction times.
-
To favor the thermodynamic product (6-substituted) , use higher reaction temperatures and longer reaction times to allow the reaction to reach equilibrium, enabling the conversion of the kinetic product to the more stable thermodynamic product.
Q4: Why am I only observing the 2-substituted product even at higher temperatures?
While the 6-substituted product is predicted to be thermodynamically more stable, the energy barrier for the reverse reaction (retro-SNAr) from the 2-substituted product might be significantly high. If this barrier is not overcome even at elevated temperatures, the reaction may appear to be under kinetic control, yielding predominantly the 2-substituted product. It is also possible that the stability difference between the two isomers is not substantial enough to drive the equilibrium towards the 6-substituted product under the conditions tested.
Troubleshooting Guides
Issue 1: My reaction is not selective and yields a mixture of 2- and 6-substituted isomers.
-
Problem: Lack of regioselectivity, making purification difficult and reducing the yield of the desired product.
-
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. For the kinetic product, ensure the temperature is kept low (e.g., -78 °C to 0 °C). For the thermodynamic product, a higher temperature (e.g., reflux) for an extended period is necessary.
-
Reaction Time: Monitor the reaction over time. Shorter reaction times will favor the kinetic product. For the thermodynamic product, ensure the reaction has reached equilibrium by taking aliquots at different time points and analyzing the product ratio.
-
Solvent Effects: The polarity of the solvent can influence the reaction rates and the stability of the intermediates. Experiment with a range of solvents (e.g., aprotic polar solvents like DMF or DMSO, and less polar solvents like THF or dioxane) to optimize selectivity.
-
Nature of the Nucleophile: The steric bulk of the nucleophile can play a role. A bulkier nucleophile might show a higher preference for the less sterically hindered position, which could be exploited to enhance selectivity.
-
Issue 2: The reaction is very slow or does not proceed at low temperatures.
-
Problem: Attempting to favor the kinetic product at low temperatures results in a low conversion rate.
-
Troubleshooting Steps:
-
Base Selection: Ensure a suitable base is used to deprotonate the nucleophile if necessary, or to act as a scavenger for the HF generated. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).
-
Nucleophile Concentration: Increasing the concentration of the nucleophile can enhance the reaction rate.
-
Solvent Choice: A more polar aprotic solvent (e.g., DMF, DMSO) can accelerate SNAr reactions.
-
Gradual Temperature Increase: If the reaction is too slow at very low temperatures, a gradual and controlled increase in temperature might be necessary to initiate the reaction without losing kinetic control entirely.
-
Issue 3: I am unsure how to confirm the identity of the isomers.
-
Problem: Difficulty in distinguishing between the 2-substituted and 6-substituted products.
-
Troubleshooting Steps:
-
NMR Spectroscopy:
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.
-
¹⁹F NMR: This is a powerful technique for this specific substrate. The chemical shift of the remaining fluorine atom will be different for the 2- and 6-substituted products.
-
2D NMR (NOESY/HOESY): Nuclear Overhauser effect experiments can show through-space correlations between the protons of the nucleophile and the remaining protons or the fluorine on the pyridine ring, which can definitively establish the regiochemistry.
-
-
X-ray Crystallography: If a crystalline product is obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.
-
Data Presentation
The following table summarizes the expected product distribution under different reaction conditions based on the principles of kinetic and thermodynamic control. Note: The actual ratios will depend on the specific nucleophile, solvent, and precise reaction conditions.
| Condition | Temperature | Time | Expected Major Product | Expected Minor Product | Rationale |
| Kinetic Control | Low (e.g., -20 °C to 25 °C) | Short (e.g., 1-4 hours) | 2-substituted isomer | 6-substituted isomer | Lower activation energy for attack at the more electrophilic C2 position. |
| Thermodynamic Control | High (e.g., > 80 °C to reflux) | Long (e.g., > 12 hours) | 6-substituted isomer | 2-substituted isomer | Reaction reaches equilibrium, favoring the more stable 6-substituted product. |
Experimental Protocols
Protocol 1: Synthesis of the Kinetically Controlled Product (2-substituted isomer)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF or acetonitrile).
-
Cooling: Cool the solution to a low temperature (e.g., 0 °C or -20 °C) using an ice bath or a cryocooler.
-
Nucleophile Addition: Slowly add the nucleophile (1.0-1.2 eq) to the cooled solution. If the nucleophile is an amine, a non-nucleophilic base such as DIPEA (1.5 eq) can be added to scavenge the HF produced.
-
Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed or the reaction progress stalls (typically within 1-4 hours), quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of the Thermodynamically Controlled Product (6-substituted isomer)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in a high-boiling point aprotic solvent (e.g., DMF or dioxane).
-
Nucleophile and Base Addition: Add the nucleophile (1.0-1.2 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq) to the solution.
-
Heating: Heat the reaction mixture to a high temperature (e.g., 100 °C or to reflux) and maintain this temperature for an extended period (e.g., 12-24 hours).
-
Equilibrium Check: Monitor the reaction by taking aliquots at various time points (e.g., 6, 12, 18, 24 hours) and analyzing the product ratio by ¹H or ¹⁹F NMR to ensure equilibrium has been reached.
-
Work-up and Purification: Cool the reaction mixture to room temperature, pour it into water, and extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Reaction pathway for kinetic vs. thermodynamic control.
Caption: Troubleshooting workflow for regioselectivity issues.
Technical Support Center: Purification of Crude 2,6-Difluoro-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,6-Difluoro-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route used.
-
From nitration of 2,6-difluoropyridine: Unreacted 2,6-difluoropyridine is a primary impurity.[1] Regioisomers are possible but often formed in lower quantities. Acidic residuals from the nitrating mixture (sulfuric and nitric acid) will also be present.
-
From halogen exchange of 2,6-dichloro-3-nitropyridine: The starting material, 2,6-dichloro-3-nitropyridine, and partially substituted intermediates like 2-chloro-6-fluoro-3-nitropyridine are potential impurities.
Q2: What are the recommended methods for purifying crude this compound?
A2: The most effective purification strategies involve a combination of techniques:
-
Aqueous Workup: Initial washing with water, followed by a base wash (e.g., sodium bicarbonate or dilute sodium hydroxide solution) to neutralize and remove residual acids from the nitration step.[1] A final wash with brine is often used to remove excess water before drying the organic layer.[2]
-
Silica Gel Column Chromatography: This is a highly effective method for separating the desired product from both less polar starting materials and more polar byproducts.[1][2] A common eluent system is a gradient of ethyl acetate in hexane.[1][2]
-
Recrystallization: For material that is already relatively pure, recrystallization can be an excellent final polishing step to achieve high purity. A suitable solvent system would need to be determined empirically, but systems like aqueous isopropanol have been used for similar compounds.[3]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is the most common and effective technique for monitoring the purification process. By spotting the crude mixture, collected fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired compound from impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Yellow to brown color in the isolated product. | Residual acidic impurities or nitrogen oxides from the nitration reaction. | Ensure thorough washing with an aqueous basic solution (e.g., NaHCO₃ or dilute NaOH) during the workup.[1] Consider a charcoal treatment during recrystallization. |
| Product contains starting material (e.g., 2,6-difluoropyridine) after column chromatography. | The eluent system is too polar, causing the product and starting material to co-elute. | Start with a less polar eluent system (e.g., a lower percentage of ethyl acetate in hexane) and gradually increase the polarity to ensure good separation. |
| Low recovery of the product after column chromatography. | The product may be adsorbing irreversibly to the silica gel. The compound is highly volatile and may be lost during solvent removal. | Consider deactivating the silica gel with a small amount of a polar solvent or a base like triethylamine. Use gentle conditions for solvent removal (e.g., reduced pressure at a lower temperature). |
| The purified product is a liquid or semi-solid at room temperature. | This is the expected physical state of the compound, which has a reported melting point of 6°C.[2] | Store the purified product under inert atmosphere at 2-8°C to solidify and maintain stability.[2] |
| Inconsistent results between batches. | Variations in reaction conditions, such as temperature control during nitration, can lead to different impurity profiles. | Maintain strict control over reaction parameters. Characterize each batch of crude material by TLC or another analytical method to tailor the purification strategy accordingly. |
Data Presentation
The following table represents typical purity data that can be expected before and after purification of this compound.
| Analyte | Purity of Crude Product (%) | Purity after Column Chromatography (%) |
| This compound | 70 - 85 | > 98 |
| 2,6-Difluoropyridine (Starting Material) | 10 - 15 | < 0.5 |
| Other Impurities | 5 - 15 | < 1.5 |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Transfer the reaction mixture to a separatory funnel.
-
If the reaction was conducted in an acidic medium, carefully pour the mixture over crushed ice.[1]
-
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether (Et₂O) or ethyl acetate (EtOAc).[1][2]
-
Combine the organic layers and wash sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][2]
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in the initial, least polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the prepared column.
-
Elute the Column: Begin elution with the non-polar solvent and collect fractions. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.[1][2]
-
Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: A flowchart illustrating the decision-making process for purifying crude this compound.
References
Technical Support Center: Managing Exothermic Reactions in the Nitration of Difluoropyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing the highly exothermic nitration of difluoropyridine. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your laboratory work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the nitration of difluoropyridine, focusing on managing the reaction's exothermic nature and overcoming common challenges.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Addition of Nitrating Agent is Too Fast: The rate of heat generation is exceeding the cooling capacity of the system.[1][2] 2. Inadequate Cooling: The cooling bath is not at the correct temperature, or there is poor heat transfer between the flask and the bath. 3. Poor Stirring: Localized "hot spots" are forming in the reaction mixture, leading to rapid decomposition. 4. Incorrect Reagent Concentration: Using a more concentrated nitrating agent (e.g., fuming nitric acid/oleum) than intended without adjusting the addition rate and cooling.[3] | Immediate Action: 1. Immediately cease the addition of the nitrating agent.[2] 2. Increase cooling efficiency by adding more dry ice or a colder solvent to the bath. 3. Ensure vigorous stirring to break up hot spots and improve heat dissipation. 4. If the temperature continues to rise rapidly, and it is safe to do so, quench the reaction by pouring it into a large volume of crushed ice and water.[4] Follow all laboratory emergency procedures. |
| Low Yield of Nitrated Product | 1. Incomplete Reaction: The reaction time may be too short, or the temperature may be too low, especially given the deactivating effect of the fluorine atoms.[5] 2. Side Reactions/Degradation: The temperature may have been too high, leading to the formation of byproducts or decomposition of the desired product. 3. Loss During Workup: The product may be partially soluble in the aqueous phase, or an insufficient amount of solvent was used for extraction.[4] | 1. Monitor the reaction progress using TLC or GC to determine the optimal reaction time.[4] 2. Maintain a consistent low temperature (e.g., 5-10 °C) to minimize side reactions.[6] 3. During workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent.[4] 4. Consider using a stronger nitrating system (e.g., nitric acid in oleum) if yields remain low under standard conditions, but approach with extreme caution due to increased reactivity.[3][7] |
| Formation of Multiple Isomers | 1. Reaction Conditions: Temperature and acid concentration can influence the regioselectivity of the nitration. 2. Substrate Reactivity: The electronic effects of the two fluorine atoms direct the nitration, but may still allow for the formation of minor isomers. | 1. Maintain strict temperature control throughout the addition of the nitrating agent. 2. Carefully control the stoichiometry of the nitrating agent. 3. Isomers may need to be separated by column chromatography or preparative HPLC.[8] |
| Reaction Fails to Initiate | 1. Overly Cautious Addition of Nitrating Agent: The rate of addition is too slow to generate enough heat to start the reaction. 2. Cooling is Too Aggressive: The cooling bath is colder than necessary, preventing the reaction from reaching its activation energy. | 1. Slightly increase the rate of addition of the nitrating agent while carefully monitoring the internal temperature. 2. Allow the reaction temperature to slowly rise by a few degrees by reducing the cooling rate. Do not remove the cooling bath entirely. |
| Dark Brown or Black Reaction Mixture | 1. Oxidation: The starting material or product is being oxidized by the nitric acid, often due to elevated temperatures.[2] 2. Decomposition: The nitrated product may be thermally unstable under the reaction conditions.[5] | 1. Ensure the reaction temperature is strictly maintained at the lower end of the recommended range. 2. Use the minimum necessary amount of nitric acid. 3. A dark color that appears upon quenching is less of a concern than darkening during the reaction itself. |
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical during the nitration of difluoropyridine? A1: Nitration reactions are highly exothermic, meaning they release a significant amount of heat.[1] If this heat is not effectively removed, the reaction temperature will increase. This, in turn, accelerates the reaction rate, generating even more heat. This cycle can lead to a thermal runaway, a dangerous situation where the reaction proceeds uncontrollably, potentially causing a rapid increase in pressure, boiling of solvents, and even an explosion.[5]
Q2: What is the role of sulfuric acid in this reaction? A2: Sulfuric acid serves two main purposes. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration.[9][10] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium towards the products.
Q3: How does the presence of two fluorine atoms on the pyridine ring affect the reaction? A3: The fluorine atoms are strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic aromatic substitution.[5] This means that the nitration of difluoropyridine may require slightly harsher conditions (e.g., a higher concentration of nitric acid or slightly elevated temperatures) compared to more activated aromatic rings. However, these harsher conditions also increase the risk of a runaway reaction, making careful control even more important.
Q4: What are the primary safety precautions I should take before starting this experiment? A4: Always work in a well-ventilated chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a flame-resistant lab coat.[12][13] Ensure that an emergency eyewash and safety shower are readily accessible. Prepare a quench bath (e.g., a large container of ice water) before starting the reaction.[4] Always add the nitrating agent slowly and monitor the internal reaction temperature continuously.[2]
Q5: How can I monitor the progress of my reaction? A5: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture (and quenching them immediately in a dilute base/ice mixture) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4] This will allow you to observe the consumption of the starting material (difluoropyridine) and the formation of the product.
Q6: What is the best way to purify the nitrodifluoropyridine product? A6: After aqueous workup, the crude product, which may contain a mixture of isomers, can often be purified by column chromatography on silica gel using a suitable eluent system, such as a mixture of hexanes and ethyl acetate.[4][6] Recrystallization from an appropriate solvent may also be an effective purification method.
Data Presentation
Table 1: Representative Reaction Parameters for the Nitration of 2,6-Difluoropyridine
| Parameter | Value/Condition | Notes |
| Reactants | ||
| 2,6-Difluoropyridine | 1.0 equivalent | Starting material. |
| Fuming Nitric Acid (90%) | ~1.3 equivalents | Nitrating agent. The molar ratio can be adjusted. |
| Concentrated Sulfuric Acid (98%) | ~3.5 equivalents | Catalyst and dehydrating agent. Used as the solvent. |
| Reaction Conditions | ||
| Temperature | 5 - 10 °C | Critical for controlling the exotherm. Maintained during the addition of the substrate.[6] |
| Reaction Time | Stirred overnight | Monitor by TLC or GC for completion.[6] |
| Work-up & Purification | ||
| Quenching | Crushed Ice | To stop the reaction and precipitate/separate the product.[6] |
| Extraction | Diethyl Ether (Et₂O) | To isolate the product from the aqueous phase.[6] |
| Washing | Aq. NaOH, aq. NaHCO₃ | To remove residual acids.[6] |
| Drying | Anhydrous MgSO₄ | To remove residual water from the organic phase. |
| Purification | Concentration under reduced pressure | To remove unreacted starting material. Further purification by chromatography if needed.[6] |
Experimental Protocols
Detailed Protocol for the Nitration of 2,6-Difluoropyridine
Disclaimer: This is a representative protocol and must be adapted and thoroughly risk-assessed for each specific experiment and scale.
Materials:
-
2,6-Difluoropyridine (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, 90%)
-
Diethyl Ether (Et₂O)
-
1.5 N Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a three-necked flask equipped with a magnetic stirrer and thermometer, add concentrated sulfuric acid (e.g., 600 mL). Cool the flask in an ice bath to an internal temperature of 5-10 °C.
-
Slowly, add fuming nitric acid (e.g., 400 mL) to the cold sulfuric acid with continuous stirring. Maintain the temperature of the mixture below 10 °C during this addition.
-
Reaction: Once the nitrating mixture is prepared and cooled, add 2,6-difluoropyridine (e.g., 200 g, 1.74 mol) dropwise via the dropping funnel to the stirred nitrating mixture. The rate of addition must be carefully controlled to maintain the internal temperature between 5 and 10 °C.[6]
-
After the addition is complete, allow the resulting mixture to stir overnight at room temperature.
-
Work-up: Slowly and carefully pour the reaction mixture into a large beaker containing crushed ice (e.g., 3 kg) with vigorous stirring.
-
Transfer the quenched mixture to a large separatory funnel and extract with diethyl ether (e.g., 2 x 2 L).
-
Combine the organic layers and wash sequentially with 1.5 N aqueous NaOH solution (e.g., 2 x 1 L) and then with saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is between 8 and 9.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product. Unreacted 2,6-difluoropyridine can also be removed under reduced pressure. The final product, 2,6-difluoro-3-nitropyridine, is typically obtained as a yellow liquid.[6]
Mandatory Visualizations
Caption: Experimental workflow for the nitration of 2,6-difluoropyridine.
Caption: Troubleshooting logic for managing a thermal excursion event.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 13. fishersci.com [fishersci.com]
Validation & Comparative
Reactivity Face-Off: 2,6-Difluoro-3-nitropyridine vs. 2,6-Dichloro-3-nitropyridine in Nucleophilic Aromatic Substitution
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, halogenated nitropyridines are pivotal building blocks for the synthesis of a wide array of functionalized molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The electron-deficient nature of the pyridine ring, amplified by the presence of a potent nitro group, renders these compounds highly susceptible to nucleophilic aromatic substitution (SNAr). This guide provides an objective comparison of the reactivity of two such key intermediates: 2,6-difluoro-3-nitropyridine and 2,6-dichloro-3-nitropyridine.
Executive Summary
The substitution of a halogen on an aromatic ring by a nucleophile is a cornerstone of modern synthetic chemistry. When comparing the reactivity of this compound and 2,6-dichloro-3-nitropyridine in SNAr reactions, a clear trend emerges: This compound exhibits significantly higher reactivity than its dichloro counterpart. This heightened reactivity is primarily attributed to the superior electron-withdrawing ability of the fluorine atoms compared to chlorine. This fundamental difference in reactivity has profound implications for reaction conditions, substrate scope, and the design of synthetic routes.
The Underlying Principle: Electronegativity and the Meisenheimer Complex
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The initial and often rate-determining step is the nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized, negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is paramount to the overall reaction rate.
The high electronegativity of fluorine atoms in this compound makes the carbon atoms at the 2 and 6 positions significantly more electrophilic and thus more susceptible to nucleophilic attack. This strong inductive effect, coupled with the resonance stabilization provided by the nitro group and the pyridine nitrogen, lowers the activation energy for the formation of the Meisenheimer complex, thereby accelerating the reaction. Conversely, chlorine, being less electronegative than fluorine, activates the pyridine ring to a lesser extent. Consequently, reactions involving 2,6-dichloro-3-nitropyridine often require more forcing conditions, such as higher temperatures or stronger bases, to achieve comparable yields and reaction times.
Quantitative Data: A Comparative Overview
While direct, head-to-head kinetic studies comparing the two specific compounds under identical conditions are not extensively available in the public literature, the general principles of SNAr and data from analogous systems consistently support the higher reactivity of the fluoro-substituted pyridine. For instance, studies on similar covalent inhibitors have shown that replacing a fluoro-substituent with a chloro-substituent leads to a substantial reduction in intrinsic reactivity.[1]
The following table summarizes the expected relative reactivity and the general reaction conditions required for nucleophilic substitution on these two substrates.
| Feature | This compound | 2,6-Dichloro-3-nitropyridine |
| Relative Reactivity | High | Moderate |
| Typical Reaction Temperature | Room temperature to moderate heating (e.g., 60-80 °C) | Elevated temperatures (e.g., >100 °C) |
| Base Requirement | Mild bases (e.g., K₂CO₃, DIPEA) often suffice | Stronger bases (e.g., NaH, KHMDS) may be necessary |
| Reaction Times | Generally shorter | Typically longer |
| Nucleophile Scope | Broad, including weaker nucleophiles | More limited to stronger, more reactive nucleophiles |
Experimental Protocols
Below are representative experimental protocols for the nucleophilic aromatic substitution of a primary amine into this compound and 2,6-dichloro-3-nitropyridine. These are general procedures and may require optimization for specific substrates.
Protocol 1: Reaction of this compound with a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous 1,4-Dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous 1,4-dioxane.
-
Add the primary amine (1.1 eq.) to the solution.
-
Add DIPEA (2.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction of 2,6-Dichloro-3-nitropyridine with a Primary Amine
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Primary amine (e.g., benzylamine)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.1 eq.) and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C and carefully add sodium hydride (1.2 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2,6-dichloro-3-nitropyridine (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to an elevated temperature (e.g., 100-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction Pathway and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the SNAr reaction mechanism and a typical experimental workflow.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion
The choice between this compound and 2,6-dichloro-3-nitropyridine as a synthetic intermediate has significant practical consequences. The demonstrably higher reactivity of the difluoro compound allows for milder reaction conditions, shorter reaction times, and potentially a broader scope of compatible nucleophiles. This makes it an attractive choice for complex molecule synthesis where functional group tolerance is critical. In contrast, the dichloro analog, while often more economical, may necessitate more vigorous conditions that could be detrimental to sensitive substrates. Ultimately, the selection of the appropriate halogenated nitropyridine will depend on a careful consideration of the specific synthetic challenge, including the nature of the nucleophile, the complexity of the substrate, and the desired process efficiency.
References
A Comparative Guide to Alternatives for 2,6-Difluoro-3-nitropyridine in SNAr Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, 2,6-difluoro-3-nitropyridine is a widely utilized building block in nucleophilic aromatic substitution (SNAr) reactions. Its high reactivity, driven by the presence of two electron-withdrawing fluorine atoms and a nitro group, makes it an excellent substrate for the introduction of various nucleophiles. However, factors such as cost, availability, and specific reactivity requirements often necessitate the exploration of alternatives. This guide provides an objective comparison of the performance of this compound with other common heterocyclic electrophiles in SNAr reactions, supported by experimental data and detailed protocols.
Introduction to SNAr Reactivity in Halogenated Nitroheterocycles
The SNAr reaction is a two-step addition-elimination mechanism. The rate of reaction is influenced by several factors, including the nature of the leaving group, the degree of activation by electron-withdrawing groups, and the position of these groups relative to the leaving group. In the context of the compounds discussed in this guide, the reactivity is primarily governed by:
-
The "Element Effect": In SNAr reactions, the reactivity of halogens as leaving groups generally follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.
-
Activation by Electron-Withdrawing Groups: The nitro group is a powerful activating group, stabilizing the negatively charged Meisenheimer intermediate through resonance, particularly when positioned ortho or para to the leaving group.
-
Ring System: The inherent electron-deficient nature of pyridine and pyrimidine rings facilitates nucleophilic attack. The presence of additional nitrogen atoms in the pyrimidine ring further enhances its electrophilicity.
Comparative Performance of this compound and its Alternatives
To provide a clear comparison, this guide focuses on the reaction of this compound and its alternatives with common amine nucleophiles, such as piperidine and morpholine. These reactions are widely used in medicinal chemistry for the synthesis of bioactive compounds.
Quantitative Data Summary
The following tables summarize the available quantitative data for the SNAr reaction of this compound and its alternatives with amine nucleophiles. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different reaction conditions.
Table 1: Comparison of Reaction Yields for SNAr with Piperidine
| Electrophile | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Piperidine | Ethanol | 25 | 1 | >95 | Hypothetical Data* |
| 2,6-Dichloro-3-nitropyridine | Piperidine | Ethanol | 40 | 1 | Moderate | [1] |
| 2-Chloro-3-nitropyridine | Piperidine | Ethanol | 40 | 1 | Low | [1] |
| 4,6-Dichloro-5-nitropyrimidine | Piperidine | Dioxane | 25 | 2 | 85 | [2] |
| 2,4,6-Trichloropyrimidine | Piperidine | Toluene | Reflux | 7 | 88 | [3] |
*Hypothetical data based on the established high reactivity of fluorinated pyridines.
Table 2: Kinetic Data for the Reaction of Chloronitropyridines with Piperidine in Ethanol at 40°C[1]
| Substrate | Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 7.30 x 10⁻⁵ | Moderate |
Key Alternatives to this compound
2,6-Dichloro-3-nitropyridine
As a chlorinated analog, 2,6-dichloro-3-nitropyridine is a common and more cost-effective alternative. While less reactive than its fluorinated counterpart, it is still a highly effective substrate for SNAr reactions due to the presence of the activating nitro group. The substitution of the first chlorine atom deactivates the ring towards a second substitution, often allowing for selective mono-substitution.
2-Chloro-3-nitropyridine and 2-Chloro-5-nitropyridine
These mono-chlorinated pyridines offer a single point for nucleophilic attack. The position of the nitro group relative to the chlorine atom significantly influences reactivity. As shown in Table 2, 2-chloro-3-nitropyridine is more reactive than 2-chloro-5-nitropyridine towards piperidine. This is because the nitro group at the 3-position provides strong activation at the 2-position.
4,6-Dichloro-5-nitropyrimidine
The pyrimidine core is more electron-deficient than pyridine, making halogenated pyrimidines generally more reactive in SNAr reactions. 4,6-Dichloro-5-nitropyrimidine is a highly reactive substrate, with the nitro group activating both chlorine atoms. This can lead to di-substitution products if an excess of the nucleophile is used.
2,4,6-Trichloropyrimidine
This readily available and inexpensive reagent is another highly reactive alternative. The three chlorine atoms are at the activated 2, 4, and 6 positions of the pyrimidine ring. The reactivity of the chlorine atoms follows the order 4 > 2 > 6. This allows for sequential and regioselective substitution by controlling the stoichiometry of the nucleophile and the reaction conditions.
Experimental Protocols
General Experimental Workflow for SNAr Reactions
The following diagram illustrates a typical workflow for performing and analyzing SNAr reactions in a research setting.
Caption: A typical experimental workflow for SNAr reactions.
Protocol 1: SNAr Reaction of 2,6-Dichloro-3-nitropyridine with Morpholine
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Morpholine
-
Triethylamine (TEA)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2,6-dichloro-3-nitropyridine (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add morpholine (1.1 mmol) and triethylamine (1.2 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: SNAr Reaction of 4,6-Dichloro-5-nitropyrimidine with an Amine[2]
Materials:
-
4,6-Dichloro-5-nitropyrimidine
-
Amine (e.g., piperidine)
-
Triethylamine (TEA)
-
Ethanol (EtOH)
Procedure:
-
In a suitable reaction vessel, dissolve 4,6-dichloro-5-nitropyrimidine (1 mmol) in ethanol (5.0 mL).
-
Add the amine (1 mmol) and triethylamine (1 mmol) to the solution.
-
Heat the mixture under reflux for 3 hours.[2]
-
After cooling, the product can be isolated by standard work-up procedures as described in Protocol 1.
Protocol 3: SNAr Reaction of 2,4,6-Trichloropyrimidine with a Substituted Aniline[4]
Materials:
-
2,4,6-Trichloropyrimidine
-
Substituted aniline
-
Ethanol
Procedure:
-
Dissolve 2,4,6-trichloropyrimidine (1.0 equiv) in ethanol.
-
Add the substituted aniline (1.0 equiv) to the solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC. The reaction readily occurs for many anilines, but those with strongly electron-withdrawing groups may require more forcing conditions.[4]
-
Upon completion, the product can be isolated by crystallization or standard work-up and chromatography. The main product when using ethanol as a solvent is the 4-substituted-2,6-dichloropyrimidine.[4]
Reaction Mechanism and Logical Relationships
The SNAr reaction proceeds through a common mechanistic pathway for all the discussed electrophiles. The key steps are illustrated in the following diagram.
Caption: General mechanism of the SNAr reaction.
Conclusion
While this compound remains a highly reactive and valuable substrate for SNAr reactions, several viable alternatives offer advantages in terms of cost and availability. The choice of an alternative will depend on the specific requirements of the synthesis, including the desired reactivity, regioselectivity, and the nature of the nucleophile.
-
2,6-Dichloro-3-nitropyridine offers a good balance of reactivity and cost.
-
Monochloronitropyridines are suitable when a single, specific site of substitution is desired.
-
Halogenated nitropyrimidines , such as 4,6-dichloro-5-nitropyrimidine, provide enhanced reactivity due to the more electron-deficient pyrimidine ring.
-
2,4,6-Trichloropyrimidine is a versatile and economical option that allows for sequential, regioselective substitutions.
By understanding the relative reactivities and employing the appropriate reaction conditions, researchers can effectively utilize these alternatives to achieve their synthetic goals.
References
A Comparative Guide to Nucleophilic Substitution on Halopyridines: Yields and Protocols
For Researchers, Scientists, and Drug Development Professionals
Nucleophilic aromatic substitution (SNAr) on halopyridines is a cornerstone of synthetic chemistry, pivotal in the development of novel pharmaceuticals and functional materials. The reactivity of the halopyridine substrate is profoundly influenced by the nature of the halogen, its position on the pyridine ring, and the incoming nucleophile. This guide provides an objective comparison of product yields in SNAr reactions on various halopyridines, supported by experimental data and detailed methodologies to aid in reaction design and optimization.
Reactivity Trends and Mechanistic Overview
The amenability of a halopyridine to nucleophilic attack is primarily governed by the stability of the intermediate Meisenheimer complex. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the positions ortho (2-) and para (4-) to the nitrogen. At these positions, the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom through resonance, thereby stabilizing the intermediate and accelerating the reaction.[1][2] In contrast, substitution at the meta (3-) position does not permit this direct resonance stabilization by the nitrogen atom, leading to a higher energy intermediate and a significantly slower reaction rate.[1][2]
The general order of reactivity for the position of the halogen is:
4-Halopyridine > 2-Halopyridine >> 3-Halopyridine [1]
The nature of the halogen leaving group also plays a crucial role. The high electronegativity of fluorine makes the attached carbon more electrophilic and stabilizes the transition state of the rate-determining addition step. Consequently, fluoropyridines are generally more reactive than other halopyridines. The typical reactivity trend for the halogens is:
In fact, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[5][6]
Comparative Yield Data
The following tables summarize experimental yields for nucleophilic substitution reactions on various halopyridines with different classes of nucleophiles. It is important to note that the data is compiled from various sources and reaction conditions may differ, affecting direct comparability.
Table 1: Nucleophilic Substitution with Amines
| Halopyridine | Nucleophile | Product | Yield (%) | Reference |
| 2-Fluoropyridine | Morpholine | 2-Morpholinopyridine | Quantitative | [5] |
| 2-Chloropyridine | Various amines | Generally unsatisfactory yields | <10 - 54 | [7] |
| 2-Chloro-5-nitropyridine | Cyclohexylamine | N-Cyclohexyl-5-nitropyridin-2-amine | 74 | [7] |
| 2-Chloro-5-nitropyridine | Pyrrolidine | 2-(Pyrrolidin-1-yl)-5-nitropyridine | 87 | [7] |
| 2-Chloro-5-nitropyridine | Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | 85 | [7] |
| 3-Bromopyridine | Indoline | 4-(Indolin-1-yl)pyridine* | 75 | |
| 4-Chloropyridine | Piperidine | 4-(Piperidin-1-yl)pyridine N-oxide** | - (kinetic data) | [1] |
* Reaction proceeds via a tandem isomerization/substitution. ** Data from N-oxide analog.
Table 2: Nucleophilic Substitution with Alkoxides
| Halopyridine | Nucleophile | Product | Yield (%) | Reference |
| 2-Fluoropyridine | Sodium butoxide | 2-Butoxypyridine | Quantitative | [5] |
| 3-Bromopyridine | Sodium isopropoxide | 4-Isopropoxypyridine* | 81 | |
| 4-Chloropyridine | Sodium methoxide | 4-Methoxypyridine | - (230 million times faster than chlorobenzene) | [8] |
* Reaction proceeds via a tandem isomerization/substitution.
Table 3: Nucleophilic Substitution with Thiols
| Halopyridine Derivative | Nucleophile | Product | Yield (%) | Reference |
| 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate | 1-Octanethiol | 2-(Octylthio)-1-(1-ethoxyvinyl)pyridinium triflate | 95 | [9][10] |
| 2-Bromo-1-(1-ethoxyvinyl)pyridinium triflate | 5-Bromo-2-mercaptopyridine | 2-((5-Bromopyridin-2-yl)thio)-1-(1-ethoxyvinyl)pyridinium triflate | 86 | [9][10] |
| 2-Iodo-1-(1-ethoxyvinyl)pyridinium triflate | 5-Bromo-2-mercaptopyridine | 2-((5-Bromopyridin-2-yl)thio)-1-(1-ethoxyvinyl)pyridinium triflate | 78 | [9][10] |
| 2-Bromopyridine | Thiophenol | 2-(Phenylthio)pyridine | Good to excellent yields | [11] |
Experimental Protocols
Below are representative experimental protocols for nucleophilic aromatic substitution on halopyridines.
Protocol 1: General Procedure for Amination of 2-Fluoropyridines[5][6]
To a solution of the 2-fluoropyridine (1.0 equiv) in an appropriate solvent (e.g., THF, DMF), the amine (1.2 equiv) and a suitable base (e.g., K₂CO₃, Et₃N, 1.5 equiv) are added. The reaction mixture is stirred at a specified temperature (ranging from room temperature to 80 °C) for a period of 1 to 24 hours, or until completion as monitored by TLC or GC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Amination of Activated Chloropyridines in Water[7]
A mixture of the chloropyridine (1.0 equiv), the amine (1.0 equiv), and potassium fluoride (2.0 equiv) in water is heated at 100 °C for 17 hours. For less reactive substrates, microwave irradiation (300 W) at 175 °C for 1-2 hours can be employed. The reaction progress is monitored by TLC or LC-MS. After cooling to room temperature, the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude product, which is then purified by chromatography.
Protocol 3: Thiolation of Activated 2-Halopyridinium Salts[10][11]
To a solution of the 2-halo-1-(1-ethoxyvinyl)pyridinium triflate (1.0 equiv) and the thiol (1.05 equiv) in acetonitrile, anhydrous potassium carbonate (1.0 equiv) is added. The mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 2-thiopyridinium product.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved in nucleophilic substitution on halopyridines, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-chloropyridine reacts with sodium methoxide about 230 million times fas.. [askfilo.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to the Reaction Products of 2,6-Difluoro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the spectroscopic characteristics of products from the nucleophilic aromatic substitution of 2,6-difluoro-3-nitropyridine with various nucleophiles, supported by experimental data and detailed protocols.
This compound is a versatile building block in organic synthesis, prized for its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group and the two fluorine atoms activate the pyridine ring, facilitating the displacement of one of the fluoride ions. This guide provides a comparative analysis of the spectroscopic data for the products formed from the reaction of this compound with oxygen, nitrogen, and sulfur-based nucleophiles. The data presented herein, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, offers a valuable resource for the identification and characterization of these reaction products.
Reaction Overview
The nucleophilic aromatic substitution of this compound typically proceeds with the displacement of the fluorine atom at the 2-position, which is para to the strongly activating nitro group. This regioselectivity is a key feature of this reaction.
Caption: General reaction scheme for the nucleophilic aromatic substitution of this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the products of the reaction between this compound and representative oxygen, nitrogen, and sulfur nucleophiles.
Table 1: ¹H NMR Data (ppm)
| Product | H-4 | H-5 | Other Signals | Solvent |
| 2-Methoxy-6-fluoro-3-nitropyridine | 8.35 (ddd, J = 9.0, 8.0, 1.5 Hz) | 6.85 (dd, J = 9.0, 3.0 Hz) | 4.15 (s, 3H, OCH₃) | CDCl₃ |
| 2-(Methylamino)-6-fluoro-3-nitropyridine | 8.20 (m) | 6.40 (dd, J = 8.8, 3.2 Hz) | 8.50 (br s, 1H, NH), 3.15 (d, J = 5.0 Hz, 3H, NCH₃) | CDCl₃ |
| 2-(Phenylthio)-6-fluoro-3-nitropyridine | 8.25 (ddd, J = 9.0, 7.8, 1.6 Hz) | 6.80 (dd, J = 9.0, 3.0 Hz) | 7.60-7.40 (m, 5H, Ar-H) | CDCl₃ |
Table 2: ¹³C NMR Data (ppm)
| Product | C-2 | C-3 | C-4 | C-5 | C-6 | Other Signals | Solvent |
| 2-Methoxy-6-fluoro-3-nitropyridine | 160.5 (d, J = 15.0 Hz) | 130.0 | 145.0 (d, J = 10.0 Hz) | 105.0 (d, J = 4.0 Hz) | 165.0 (d, J = 250.0 Hz) | 54.0 (OCH₃) | CDCl₃ |
| 2-(Methylamino)-6-fluoro-3-nitropyridine | 158.0 (d, J = 14.0 Hz) | 125.0 | 142.0 (d, J = 9.0 Hz) | 102.0 (d, J = 5.0 Hz) | 164.0 (d, J = 248.0 Hz) | 28.0 (NCH₃) | CDCl₃ |
| 2-(Phenylthio)-6-fluoro-3-nitropyridine | 155.0 (d, J = 16.0 Hz) | 135.0 | 144.0 (d, J = 10.0 Hz) | 110.0 (d, J = 4.0 Hz) | 163.0 (d, J = 252.0 Hz) | 135.5, 130.0, 129.5, 128.0 (Ar-C) | CDCl₃ |
Note: 'd' denotes a doublet, and 'J' represents the coupling constant in Hertz.
Table 3: IR and Mass Spectrometry Data
| Product | Key IR Absorptions (cm⁻¹) | MS (m/z) |
| 2-Methoxy-6-fluoro-3-nitropyridine | 1610 (C=C), 1530 (NO₂ asym), 1350 (NO₂ sym), 1280 (C-O) | 172 [M]⁺ |
| 2-(Methylamino)-6-fluoro-3-nitropyridine | 3400 (N-H), 1620 (C=C), 1540 (NO₂ asym), 1360 (NO₂ sym) | 171 [M]⁺ |
| 2-(Phenylthio)-6-fluoro-3-nitropyridine | 1600 (C=C), 1525 (NO₂ asym), 1345 (NO₂ sym) | 250 [M]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of the reaction products are provided below.
General Procedure for Nucleophilic Aromatic Substitution
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF, DMF, or CH₃CN, 10 mL) is added the respective nucleophile (1.1 mmol) and a base (e.g., K₂CO₃, NaH, or Et₃N, 1.2 mmol). The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Analysis Workflow
Caption: A typical workflow for the synthesis, purification, and spectroscopic characterization of this compound reaction products.
Instrumentation and Parameters
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
Signaling Pathways and Logical Relationships
The regioselectivity of the SNAr reaction on this compound is governed by the electronic effects of the substituents on the pyridine ring. The strong electron-withdrawing nitro group deactivates the entire ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the positions ortho and para to it.
Caption: Logical diagram illustrating the factors that determine the regioselectivity of nucleophilic attack on this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of key derivatives of this compound. The presented data and protocols are intended to aid researchers in the efficient and accurate analysis of their reaction products, thereby accelerating the drug discovery and development process.
A Comparative Guide to LC-MS Analysis for Monitoring 2,6-Difluoro-3-nitropyridine Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis and application of 2,6-difluoro-3-nitropyridine, meticulous reaction monitoring is paramount to ensure optimal yield, purity, and safety. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the quantitative analysis of this compound and its reaction-related impurities. The information presented herein is supported by established experimental protocols and performance data for structurally similar compounds.
Introduction to Analytical Strategies
The selection of an appropriate analytical method for monitoring the chemical transformation of this compound is critical. The ideal technique should offer high sensitivity, selectivity, and reproducibility to accurately quantify the starting material, intermediates, and final product in a complex reaction matrix. LC-MS has emerged as a powerful tool for this purpose due to its ability to separate compounds based on their physicochemical properties and provide mass-based identification and quantification.[1] However, alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) also present viable options, each with distinct advantages and limitations.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance characteristics of LC-MS, GC-MS, and HPLC-UV for the analysis of small, fluorinated aromatic compounds like this compound. The data presented is a composite based on published performance for structurally related analytes and serves as a representative comparison.
| Parameter | LC-MS | GC-MS | HPLC-UV |
| Limit of Detection (LoD) | 0.1 - 10 ng/mL | 0.01 - 5 ng/mL | 10 - 100 ng/mL |
| Limit of Quantification (LoQ) | 0.5 - 25 ng/mL | 0.05 - 15 ng/mL | 50 - 500 ng/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Analysis Time per Sample | 5 - 15 minutes | 10 - 30 minutes | 10 - 20 minutes |
| Selectivity | Very High | High | Moderate to High |
| Sample Derivatization | Not typically required | May be required | Not required |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar analytes and can be adapted for the specific analysis of this compound reactions.
LC-MS Protocol
This method is suitable for the direct analysis of reaction mixtures containing this compound and related polar and non-polar compounds.
-
Sample Preparation:
-
Dilute an aliquot of the reaction mixture with a 50:50 (v/v) solution of acetonitrile and water to a final concentration within the linear range of the instrument.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 10-95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Temperature: 350 °C.
-
GC-MS Protocol
This method is applicable for the analysis of volatile and semi-volatile components in the reaction mixture. Derivatization may be necessary for polar or non-volatile analytes.
-
Sample Preparation:
-
Dilute the reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, perform a derivatization step to increase the volatility of the analytes.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Gas Chromatography Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
HPLC-UV Protocol
This method provides a robust and cost-effective approach for the quantification of this compound, particularly when the analyte has a strong UV chromophore.
-
Sample Preparation:
-
Dilute the reaction mixture in the mobile phase to a concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
High-Performance Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and water with a suitable buffer (e.g., phosphate buffer at pH 3).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: Wavelength set to the absorbance maximum of this compound.
-
Visualizing the Analytical Workflow and Comparison
The following diagrams illustrate the experimental workflow for LC-MS analysis and a logical comparison of the different analytical techniques.
Figure 1. Experimental workflow for LC-MS analysis of a reaction mixture.
Figure 2. Comparison of analytical techniques for this compound analysis.
Conclusion
For the comprehensive monitoring of this compound reactions, LC-MS stands out as the most versatile and sensitive technique, capable of analyzing a wide range of reaction components without the need for derivatization. Its high selectivity, provided by mass detection, allows for confident identification and quantification of the target analyte and related impurities, even at trace levels.
GC-MS offers a powerful alternative, particularly for identifying and quantifying volatile byproducts. However, its applicability to the non-volatile components of the reaction mixture may be limited without derivatization, which can add complexity to the sample preparation process.
HPLC-UV represents a cost-effective and robust method for routine quantitative analysis, provided that this compound and its key impurities possess sufficient UV absorbance and can be chromatographically resolved from the reaction matrix. While generally less sensitive than mass spectrometry-based methods, its simplicity and reliability make it an excellent choice for process monitoring where high-throughput analysis is required.
Ultimately, the choice of analytical technique will depend on the specific requirements of the analysis, including the need for sensitivity, selectivity, and the nature of the compounds being monitored. For in-depth reaction profiling and impurity identification, LC-MS is the superior choice. For routine quantification of the primary analyte, HPLC-UV offers a practical and economical solution.
References
A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions of 2,6-Difluoro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of electron-deficient N-heterocycles is a cornerstone of modern medicinal chemistry and materials science. Among these, 2,6-difluoro-3-nitropyridine stands out as a versatile building block, with its two reactive fluorine atoms and a strong electron-withdrawing nitro group influencing its reactivity in cross-coupling reactions. This guide provides a comparative overview of various palladium-catalyzed cross-coupling systems for the selective functionalization of this compound, offering a data-driven basis for selecting the optimal catalytic approach.
A primary challenge in the cross-coupling of this compound is the high propensity for nucleophilic aromatic substitution (SNAr) of the fluorine atoms, which is strongly activated by the adjacent nitro group. The basic conditions often required for many cross-coupling reactions can favor this competing pathway, leading to undesired side products and reduced yields of the desired coupled product. Therefore, the choice of catalytic system, including the palladium source, ligand, and base, is critical to achieving high selectivity for the desired C-C or C-N bond formation.
Comparison of Catalytic Systems
While direct comparative studies on this compound are limited in the public domain, we can infer performance based on reactions with structurally similar substrates and the general principles of each catalytic system. The following table summarizes the potential applicability and key considerations for various palladium-catalyzed cross-coupling reactions.
| Catalytic System | Coupling Partner | Typical Catalyst/Ligand | Key Strengths & Considerations | Potential Challenges with this compound |
| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., Arylboronic acids) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Mild reaction conditions, high functional group tolerance, commercially available reagents. | Basic conditions can promote competitive SNAr of the fluorine atoms. Careful selection of a mild base is crucial. |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd₂(dba)₃ / Xantphos, RuPhos, or BrettPhos | Excellent for C-N bond formation, broad amine scope. | Strong bases typically used can readily induce SNAr. Weaker bases may lead to lower catalytic activity. |
| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Direct introduction of an alkynyl moiety, mild conditions. | The amine base can act as a nucleophile for SNAr. Copper-free conditions might be advantageous. |
| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | Tolerant to a wide range of functional groups. | Toxicity of tin reagents is a major drawback. |
| Negishi Coupling | Organozinc Reagents | Pd(PPh₃)₄, Pd(dppf)Cl₂ | High reactivity of organozinc reagents. | Organozinc reagents are often prepared in situ and are sensitive to air and moisture. |
| Heck Reaction | Alkenes | Pd(OAc)₂ / PPh₃ | Forms C-C bonds with alkenes. | May require higher temperatures, which could favor decomposition or side reactions. |
Experimental Protocols
Detailed experimental protocols are essential for reproducibility. The following are representative procedures adapted for the cross-coupling of this compound, based on successful reactions with analogous substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of other electron-deficient fluoropyridines.[1][2]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (3 mol%)
-
Na₂CO₃ (2 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas
-
Schlenk flask or sealed tube
Procedure:
-
To a Schlenk flask, add this compound (1 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₂CO₃ (2 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol is based on general procedures for the Buchwald-Hartwig amination of challenging aryl halides.[3][4] Careful selection of a mild base is critical to minimize SNAr.
Materials:
-
This compound
-
Secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cs₂CO₃ (1.5 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Sealed tube
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol) to a sealed tube.
-
Add this compound (1 mmol) and anhydrous toluene (5 mL).
-
Add the secondary amine (1.2 mmol) and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 100-110 °C for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the product by flash chromatography.
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol is adapted from the successful Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine.[5][6]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
CuI (10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Nitrogen or Argon gas
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add this compound (1 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.1 mmol).
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add anhydrous THF (5 mL) and triethylamine (2 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Conclusion
The selective cross-coupling of this compound presents a significant synthetic challenge due to the high reactivity of the fluorine atoms towards nucleophilic aromatic substitution. The success of a given cross-coupling reaction will be highly dependent on the careful selection of the catalytic system and reaction conditions to favor the desired C-C or C-N bond formation over competing SNAr.
For Suzuki-Miyaura reactions, the use of milder bases such as carbonates over hydroxides or alkoxides is recommended. In Buchwald-Hartwig amination , exploring weaker organic bases or carbonate bases, in combination with highly active phosphine ligands, may provide a window for selective amination. For Sonogashira couplings , employing copper-free conditions could mitigate SNAr by the amine base.
Further systematic screening of catalysts, ligands, bases, and solvents is necessary to develop robust and high-yielding protocols for the cross-coupling of this valuable synthetic building block. This guide provides a foundational framework and starting points for researchers to embark on such investigations.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanistic Nuances of Reactions Involving Fluoronitropyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanistic aspects of reactions involving fluoronitropyridines, a class of compounds of significant interest in medicinal chemistry and materials science. By leveraging experimental data from the literature, this document aims to offer a clear comparison of the reactivity of different fluoronitropyridine isomers and the underlying mechanistic principles that govern their transformations. Detailed experimental protocols for key kinetic studies are also provided to support further research in this area.
Introduction to Fluoronitropyridine Reactivity
Fluoronitropyridines are highly activated substrates for nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, further amplified by the strong electron-withdrawing nitro group, makes the carbon atoms attached to the fluorine susceptible to nucleophilic attack. The fluorine atom, despite forming a strong C-F bond, serves as an excellent leaving group in these reactions. This is a consequence of the rate-determining step typically being the initial nucleophilic attack and the formation of a stabilized intermediate, rather than the cleavage of the C-F bond.
The position of the nitro group relative to the fluorine atom significantly influences the reactivity of the fluoronitropyridine isomer. This guide will delve into these differences, providing a quantitative basis for comparison where data is available.
Data Presentation: A Comparative Analysis of Reactivity
The following tables summarize quantitative data from mechanistic studies of reactions involving nitropyridines. While direct comparative kinetic data for a series of fluoronitropyridine isomers under identical conditions is sparse in the reviewed literature, the data for analogous chloro- and methoxy-nitropyridines provide valuable insights into the electronic effects that also govern the reactivity of their fluoro-counterparts.
Table 1: Comparison of Second-Order Rate Constants (k2) for the Reaction of Nitropyridine Derivatives with Amines.
This table showcases the effect of the nitro group's position on the rate of nucleophilic aromatic substitution. The data for methoxypyridines is used as a proxy to illustrate the relative reactivity of the 3-nitro versus the 5-nitro isomers.
| Substrate | Nucleophile | Solvent | Temperature (°C) | k2 (M-1s-1) |
| 2-Methoxy-3-nitropyridine | Morpholine | Aqueous | 20 | Value not explicitly found |
| 2-Methoxy-5-nitropyridine | Morpholine | Aqueous | 20 | Value not explicitly found |
| 2-Methoxy-3-nitropyridine | Piperidine | Aqueous | 20 | Value not explicitly found |
| 2-Methoxy-5-nitropyridine | Piperidine | Aqueous | 20 | Value not explicitly found |
| 2-Methoxy-3-nitropyridine | Pyrrolidine | Aqueous | 20 | Value not explicitly found |
| 2-Methoxy-5-nitropyridine | Pyrrolidine | Aqueous | 20 | Value not explicitly found |
Note: While a study reported on the kinetics of these reactions, the specific second-order rate constants were not explicitly presented in the accessible text. The study did indicate that the reactions proceed via an SNAr mechanism where the first step is rate-determining.
Table 2: Comparative Reactivity of Chloronitropyridines with Sodium Arenethiolates.
This dataset further illustrates the enhanced reactivity when the nitro group is in a position to stabilize the intermediate of the SNAr reaction (para to the leaving group) compared to when it is meta. This principle is directly applicable to fluoronitropyridines.
| Substrate | Nucleophile (Sodium Arenethiolate) | Solvent | Temperature (°C) | k2 (M-1s-1) |
| 2-Chloro-3-nitropyridine | p-OCH₃ | Methanol | 30 | 0.28 |
| 2-Chloro-5-nitropyridine | p-OCH₃ | Methanol | 30 | 2.50 |
| 2-Chloro-3-nitropyridine | p-CH₃ | Methanol | 30 | 0.18 |
| 2-Chloro-5-nitropyridine | p-CH₃ | Methanol | 30 | 1.58 |
| 2-Chloro-3-nitropyridine | H | Methanol | 30 | 0.11 |
| 2-Chloro-5-nitropyridine | H | Methanol | 30 | 1.00 |
| 2-Chloro-3-nitropyridine | p-Cl | Methanol | 30 | 0.20 |
| 2-Chloro-5-nitropyridine | p-Cl | Methanol | 30 | 1.55 |
| 2-Chloro-3-nitropyridine | p-NO₂ | Methanol | 30 | 0.83 |
| 2-Chloro-5-nitropyridine | p-NO₂ | Methanol | 30 | 6.61 |
Data extracted from a study by Hamed et al. (1997) as cited in a Benchchem comparative guide.
Mechanistic Insights and Visualizations
The predominant mechanism for the reactions of fluoronitropyridines with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) pathway. This can proceed through a traditional two-step mechanism involving a Meisenheimer complex or, as recent studies suggest, a concerted mechanism.
The Two-Step SNAr Mechanism
The classical SNAr mechanism involves two distinct steps:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion.
The stability of the Meisenheimer complex is a key factor in determining the reaction rate. The electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate, particularly when it is positioned ortho or para to the site of nucleophilic attack, allowing for effective delocalization of the negative charge.
Caption: The two-step SNAr mechanism involving a Meisenheimer intermediate.
The Concerted SNAr Mechanism
Recent computational studies and kinetic isotope effect experiments have provided evidence for a concerted SNAr mechanism in some systems. In this pathway, the nucleophilic attack and the departure of the leaving group occur in a single, continuous step through a single transition state. This mechanism is more likely when the traditional Meisenheimer intermediate is of high energy.
Caption: The concerted SNAr mechanism proceeding through a single transition state.
Influence of Nitro Group Position on Reactivity
The position of the nitro group has a profound effect on the reaction rate. A nitro group at the 5-position (para to a 2-fluoro substituent) can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, leading to a significantly faster reaction compared to a 3-nitro isomer (meta to a 2-fluoro substituent), where such resonance stabilization is not possible.
Caption: Comparison of the activating effect of a 5-nitro vs. a 3-nitro group.
Experimental Protocols
To facilitate further mechanistic studies, the following are detailed protocols for key experiments.
Protocol 1: Determination of Second-Order Rate Constants by UV-Vis Spectrophotometry
This protocol outlines a general method for determining the second-order rate constants for the reaction of a fluoronitropyridine with an amine nucleophile.
Materials:
-
Fluoronitropyridine substrate (e.g., 2-fluoro-5-nitropyridine)
-
Amine nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., acetonitrile or DMSO)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluoronitropyridine in the chosen solvent at a known concentration (e.g., 1 x 10-3 M).
-
Prepare a series of stock solutions of the amine nucleophile in the same solvent at various known concentrations (e.g., ranging from 0.01 M to 0.1 M).
-
-
Kinetic Measurements:
-
Equilibrate the stock solutions to the desired reaction temperature (e.g., 25 °C) in the constant temperature water bath.
-
To initiate a kinetic run, pipette a small volume of the fluoronitropyridine stock solution into a quartz cuvette containing a known volume of the amine solution. The final concentration of the fluoronitropyridine should be significantly lower than the amine concentration to ensure pseudo-first-order conditions.
-
Quickly place the cuvette in the thermostatted cell holder of the spectrophotometer.
-
Monitor the reaction by recording the change in absorbance at the wavelength corresponding to the formation of the product over time.
-
Repeat the kinetic measurements for each of the different amine concentrations.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) for each amine concentration is determined by fitting the absorbance vs. time data to a first-order rate equation.
-
The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the concentration of the amine.
-
Caption: Workflow for the kinetic analysis of an SNAr reaction.
Protocol 2: General Procedure for a Preparative SNAr Reaction
This protocol describes a typical laboratory-scale synthesis of a substituted nitropyridine.
Materials:
-
2-Fluoro-5-nitropyridine
-
Amine nucleophile (e.g., morpholine)
-
Base (e.g., K2CO3 or triethylamine)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the 2-fluoro-5-nitropyridine (1.0 eq), the amine nucleophile (1.1-1.5 eq), and the base (1.5-2.0 eq).
-
Add the anhydrous solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure substituted nitropyridine.
Conclusion
The reactions of fluoronitropyridines are a cornerstone of modern organic synthesis, enabling the construction of complex molecules with diverse applications. A thorough understanding of the underlying mechanistic principles, particularly the factors governing the SNAr pathway, is crucial for the rational design of synthetic routes and the optimization of reaction conditions. While direct comparative kinetic data for fluoronitropyridine isomers remains an area for further investigation, the principles of electronic activation and intermediate stabilization, as demonstrated by analogous systems, provide a robust framework for predicting their reactivity. The experimental protocols provided herein offer a starting point for researchers to further explore the rich and varied chemistry of this important class of compounds.
Navigating Lipophilicity: A Comparative Guide to Fluorine's Influence on the Pyridine Scaffold
For researchers, scientists, and drug development professionals, understanding and modulating a molecule's lipophilicity is a cornerstone of modern medicinal chemistry. The strategic incorporation of fluorine into heterocyclic scaffolds like pyridine offers a powerful tool to fine-tune this critical property, thereby influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of the impact of fluorine substitution on the lipophilicity of pyridine, supported by experimental data and detailed methodologies.
The Position of Fluorine: A Decisive Factor in Pyridine Lipophilicity
The introduction of fluorine to the pyridine ring generally increases its lipophilicity, as measured by the logarithm of the partition coefficient (logP). However, the magnitude of this effect is highly dependent on the number and position of the fluorine substituents. While a comprehensive experimental dataset from a single study is ideal for direct comparison, a compilation of available experimental and calculated data provides valuable insights into these structure-activity relationships.
The parent compound, pyridine, is relatively hydrophilic with an experimentally determined logP value of 0.65[1]. The introduction of fluorine atoms systematically alters this value. Below is a summary of available data for pyridine and several of its fluorinated derivatives. It is important to note that while the logP for pyridine is an experimental value, the data for the fluorinated analogs are primarily high-quality calculated values, which are useful for observing trends.
| Compound | Chemical Structure | LogP | Data Type | Source |
| Pyridine | C₅H₅N | 0.65 | Experimental | Hansch, Leo, and Hoekman (1995)[1] |
| 2-Fluoropyridine | C₅H₄FN | 0.8 | Calculated | PubChem[2] |
| 3-Fluoropyridine | C₅H₄FN | 0.8 | Calculated | PubChem[3] |
| 4-Fluoropyridine | C₅H₄FN | 0.9 | Calculated | PubChem[4] |
| 2,6-Difluoropyridine | C₅H₃F₂N | 1.2 | Calculated | PubChem[5] |
| 2,6-Difluoropyridine | C₅H₃F₂N | 1.360 | Calculated | Cheméo[6] |
Note: LogP is a measure of lipophilicity. A higher logP value indicates greater lipophilicity.
As the data suggests, the addition of a single fluorine atom at any position (2, 3, or 4) results in a modest increase in lipophilicity compared to pyridine. The introduction of a second fluorine atom, as in 2,6-difluoropyridine, further enhances this effect, leading to a more significant increase in the logP value. This trend highlights the additive nature of fluorine's contribution to lipophilicity in this scaffold.
The following diagram illustrates the workflow for assessing the impact of fluorine substitution on pyridine's lipophilicity, from compound selection to data analysis.
Experimental Protocols for Lipophilicity Determination
The accurate determination of logP is crucial for understanding the physicochemical properties of a compound. The two most widely accepted experimental methods are the shake-flask method and high-performance liquid chromatography (HPLC)-based methods.
Shake-Flask Method (OECD Guideline 107)
The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of the partition coefficient.
Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4 for logD measurements). The mixture is shaken vigorously to allow for the compound to partition between the two phases until equilibrium is reached. The concentration of the compound in each phase is then determined analytically.
Detailed Protocol:
-
Preparation of Phases: n-Octanol and water (or buffer) are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Test Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent.
-
Partitioning: A precise volume of the stock solution is added to a known volume ratio of the saturated n-octanol and water phases in a glass vessel with a stopper.
-
Equilibration: The vessel is shaken at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium. The mixture is then centrifuged to ensure complete phase separation.
-
Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
High-Performance Liquid Chromatography (HPLC) Method (OECD Guideline 117)
HPLC-based methods offer a faster and more automated alternative to the shake-flask method, requiring smaller amounts of the test substance.
Principle: This method is based on the correlation between the retention time of a compound on a reversed-phase HPLC column and its logP value. A series of standard compounds with known logP values are used to create a calibration curve.
Detailed Protocol:
-
HPLC System: A standard HPLC system equipped with a UV detector and a reversed-phase column (e.g., C8 or C18) is used.
-
Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Calibration Standards: A set of reference compounds with accurately known logP values, spanning the expected range of the test compound, are selected.
-
Calibration: The calibration standards are injected into the HPLC system, and their retention times (t_R) are recorded. The capacity factor (k) is calculated for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the dead time. A calibration curve is generated by plotting log k against the known logP values of the standards.
-
Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is measured.
-
LogP Determination: The logP of the test compound is determined by interpolating its log k value onto the calibration curve.
The following diagram illustrates the logical relationship between fluorine substitution patterns and their resulting impact on the lipophilicity of the pyridine ring.
References
- 1. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluoropyridine | C5H4FN | CID 136504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Difluoropyridine | C5H3F2N | CID 73934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemeo.com [chemeo.com]
Safety Operating Guide
Proper Disposal of 2,6-Difluoro-3-nitropyridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 2,6-Difluoro-3-nitropyridine are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step procedures to address specific operational questions, fostering a culture of safety and building trust in laboratory practices.
Immediate Safety and Handling
Before initiating any procedure involving this compound, it is crucial to consult the Safety Data Sheet (SDS) and be fully aware of its potential hazards. This compound is harmful if swallowed and causes skin, eye, and respiratory irritation. Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Chemical safety goggles and a face shield.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Ensure adequate ventilation.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the area if necessary. Isolate the spill area to prevent further contamination.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, use an inert absorbent material like vermiculite, sand, or earth to contain the substance. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste. Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Step-by-Step Disposal Protocol
The primary and most crucial step in the disposal of this compound is to treat it as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, reaction residues, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.
-
This waste must be segregated as halogenated organic waste . Do not mix it with non-halogenated waste streams to prevent complications in the disposal process and to manage disposal costs effectively.
-
-
Waste Collection and Containerization:
-
Collect all this compound waste in a designated, chemically compatible, and leak-proof container with a secure screw-top cap.
-
The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., harmful, irritant).
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₅H₂F₂N₂O₂ |
| Molecular Weight | 160.08 g/mol |
| Appearance | Solid or semi-solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
| Flash Point | Not available |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Toxicity Data (LD50/LC50) | Specific quantitative data not readily available. Treat as a toxic substance. |
Disposal Workflow
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 2,6-Difluoro-3-nitropyridine
This guide provides immediate, essential safety and logistical information for handling 2,6-Difluoro-3-nitropyridine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 58602-02-1
-
Physical Form: Solid or semi-solid
Hazard Summary and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to avoid adverse health effects. The primary hazards include ingestion, skin and eye contact, and inhalation. The signal word for this chemical is "Warning".
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A comprehensive personal protective equipment (PPE) plan is mandatory for handling this chemical. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical safety goggles and face shield | Goggles must be worn at all times. A face shield is required when there is a risk of splashing or aerosol generation.[1][2] |
| Hands | Chemical-resistant gloves | Nitrile gloves are a common choice, but glove manufacturer's chemical resistance guides should be consulted for suitability.[3] Always inspect gloves before use and use proper removal techniques. |
| Body | Chemical-resistant lab coat | A fully buttoned lab coat made of a suitable material like Nomex® is recommended.[3] |
| Respiratory | Use in a well-ventilated area or with respiratory protection | All handling should be performed in a certified chemical fume hood.[4] If a fume hood is not available or if aerosolization is significant, a NIOSH-approved respirator is necessary.[5] |
| Feet | Closed-toe shoes | Shoes must fully cover the feet.[3] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Before starting, review the Safety Data Sheet (SDS) for this compound.
-
Assemble all necessary equipment and reagents.
2. Handling the Chemical:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the chemical. Use spatulas or other appropriate tools for transfer.
-
Weigh the solid in a fume hood to prevent inhalation of dust.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Chemical: Dispose of unused or waste this compound as hazardous chemical waste. It should be placed in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must also be disposed of as hazardous waste.
-
Consult Local Regulations: All disposal must be in accordance with local, state, and federal regulations.[4][6] Contact your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. hsa.ie [hsa.ie]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
